Cholesteryl docosapentaenoate
Description
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,30,39-40,42-46H,7,10,13,16,19,22-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZNHXNFMEUGA-DCDLNIKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Cholesteryl docosapentaenoate" structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl docosapentaenoate is a cholesterol ester of docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid (PUFA). As a member of the cholesteryl ester family, it plays a role in the transport and storage of cholesterol within the body. This technical guide provides a comprehensive overview of the structure, chemical properties, and relevant biological context of this compound. It includes detailed, adaptable experimental protocols for its synthesis, purification, and analysis, as well as a visualization of a signaling pathway where cholesterol esterification is implicated.
Structure and Chemical Properties
This compound is formed through the esterification of the 3-beta-hydroxyl group of cholesterol with the carboxyl group of docosapentaenoic acid (DPA, 22:5). The structure consists of the rigid four-ring steroid nucleus of cholesterol linked to the long, flexible, and highly unsaturated acyl chain of DPA.
Below is a diagram illustrating the formation of this compound from its constituent molecules.
Cholesteryl Docosapentaenoate: A Cellular Perspective on its Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl docosapentaenoate, an ester of cholesterol and the omega-3 polyunsaturated fatty acid docosapentaenoic acid (DPA), is a notable but under-investigated component of human lipoproteins. While direct biological functions of the intact cholesteryl ester remain largely uncharacterized in scientific literature, its metabolic fate within the cell releases two molecules with profound biological activities: cholesterol and DPA. This guide synthesizes the current understanding of this compound by examining its presence in lipoproteins, its metabolism within the cell—particularly in the context of atherosclerosis—and the well-documented biological functions of its constituent molecules. We will delve into the cellular pathways influenced by DPA, present available quantitative data on its effects, and provide insights into the experimental methodologies used to elucidate these functions.
Introduction: The Enigmatic Cholesteryl Ester
This compound is a lipid molecule synthesized within human cells and is a constituent of both high-density (HDL) and low-density (LDL) lipoproteins[1]. As a cholesteryl ester, it represents a storage and transport form of cholesterol. The biological significance of cholesteryl esters is paramount in the pathophysiology of atherosclerosis, where their accumulation in macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques. While the general roles of cholesteryl esters in lipid metabolism are well-established, the specific functions attributed to the docosapentaenoate moiety are primarily inferred from studies on the free fatty acid, DPA.
Cellular Metabolism of this compound
The primary biological activity of this compound is predicated on its hydrolysis, which releases DPA and free cholesterol. This process is central to the dynamics of lipid metabolism in cells, particularly macrophages.
Lipoprotein Uptake and Intracellular Trafficking
This compound, as part of LDL particles, is taken up by cells via the LDL receptor-mediated endocytosis pathway. Following internalization, the endosomes fuse with lysosomes, where lysosomal acid lipase hydrolyzes the cholesteryl esters into free cholesterol and fatty acids. The released DPA and cholesterol are then transported to various cellular compartments to be utilized for membrane synthesis, energy storage, or as signaling molecules.
The Role in Foam Cell Formation
In the context of atherosclerosis, macrophages in the arterial intima can take up modified LDL, leading to an accumulation of cholesteryl esters in lipid droplets. The balance between the influx of cholesteryl esters, their hydrolysis by neutral cholesteryl ester hydrolase (nCEH), and the re-esterification by acyl-CoA:cholesterol acyltransferase 1 (ACAT1) determines the fate of the macrophage. An imbalance favoring esterification and storage leads to the formation of foam cells. The hydrolysis of this compound in this context would release DPA, which has known anti-inflammatory and other metabolic effects.
The following diagram illustrates the general metabolic pathway of cholesteryl esters within a macrophage.
References
The Role of Cholesteryl Docosapentaenoate in Steroidogenesis: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Steroidogenesis, the intricate process of synthesizing steroid hormones from cholesterol, is fundamental to numerous physiological functions. The availability of the precursor, cholesterol, is a critical regulatory point. Within steroidogenic cells, cholesterol is primarily stored in lipid droplets as cholesteryl esters (CEs). This guide focuses on the specific role of Cholesteryl Docosapentaenoate (CE-DPA), a cholesteryl ester of the omega-3 polyunsaturated fatty acid (PUFA) docosapentaenoic acid (DPA; 22:5n-3), in this vital process. While direct research on CE-DPA is limited, this document synthesizes current knowledge on CE metabolism and PUFA signaling to elucidate its integral role. Upon hormonal stimulation, CE-DPA is hydrolyzed by hormone-sensitive lipase (HSL), releasing cholesterol for transport into the mitochondria—the rate-limiting step in steroidogenesis—and DPA, which acts as a signaling molecule to modulate the expression of key steroidogenic enzymes. This guide provides a comprehensive overview of the underlying mechanisms, quantitative data on the effects of related PUFAs, detailed experimental protocols, and visual representations of the key pathways.
Introduction to Steroidogenesis and the Central Role of Cholesteryl Esters
Steroid hormones are a class of lipids derived from cholesterol that act as potent signaling molecules, regulating a vast array of physiological processes including metabolism, inflammation, and reproduction. The synthesis of these hormones occurs in specialized steroidogenic tissues such as the adrenal glands, gonads (testes and ovaries), and placenta.
The initial and rate-limiting step in all steroidogenic pathways is the conversion of cholesterol to pregnenolone.[1] This reaction is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), located in the inner mitochondrial membrane. Consequently, the transport of cholesterol from cellular stores to the inner mitochondrial membrane is a highly regulated and critical process.
Steroidogenic cells maintain substantial stores of cholesterol within cytosolic lipid droplets, primarily in the form of CEs.[2] This esterified form allows for a compact and non-toxic storage of cholesterol. The mobilization of free cholesterol from these CE stores is a key event in the acute steroidogenic response to hormonal stimulation.
The Hydrolysis of this compound: Releasing the Precursors
This compound is a specific molecular species of CE found within the lipid droplets of steroidogenic cells. Its structure consists of a cholesterol molecule esterified to docosapentaenoic acid, a 22-carbon long-chain omega-3 polyunsaturated fatty acid. The fatty acid composition of these CEs is influenced by dietary intake.[2]
The pivotal enzyme responsible for the hydrolysis of stored CEs in steroidogenic tissues is hormone-sensitive lipase (HSL) .[3][4] HSL is activated via a signaling cascade initiated by the binding of tropic hormones (e.g., ACTH in the adrenal cortex, LH in the gonads) to their cell surface receptors. This activation is mediated by protein kinase A (PKA), which phosphorylates and activates HSL.[3]
Upon activation, HSL translocates to the surface of lipid droplets and catalyzes the hydrolysis of CEs, including CE-DPA, to yield free cholesterol and the corresponding fatty acid, in this case, docosapentaenoic acid.[4]
The Dual Role of Hydrolysis Products in Steroidogenesis
The hydrolysis of this compound yields two crucial molecules that actively participate in steroidogenesis: cholesterol and docosapentaenoic acid.
Cholesterol: The Essential Precursor
The free cholesterol released from the lipid droplet is the direct substrate for steroid hormone synthesis. It is transported to the outer mitochondrial membrane, a process that is not fully understood but is thought to involve carrier proteins. The subsequent transfer of cholesterol from the outer to the inner mitochondrial membrane is the critical, rate-limiting step in steroidogenesis and is facilitated by the Steroidogenic Acute Regulatory (StAR) protein .[1] Once in the inner mitochondrial membrane, cholesterol is converted to pregnenolone by P450scc, initiating the steroidogenic cascade.
Docosapentaenoic Acid: A Modulator of Steroidogenic Gene Expression
The released docosapentaenoic acid (DPA) is not merely a byproduct of cholesterol mobilization. As an omega-3 PUFA, DPA can act as a signaling molecule, influencing the expression of genes critical for steroidogenesis. While direct studies on DPA are less common than for its precursor eicosapentaenoic acid (EPA) and its product docosahexaenoic acid (DHA), the available evidence suggests that these PUFAs can modulate steroidogenesis at multiple levels.[5][6][7]
PUFAs have been shown to affect the transcription of key steroidogenic genes, including:
-
StAR (Steroidogenic Acute Regulatory Protein): Some studies suggest that PUFAs can inhibit the expression of the StAR protein.[6] This would represent a potential negative feedback mechanism, where high levels of free PUFAs could downregulate the rate-limiting step of cholesterol import into the mitochondria.
-
CYP11A1 (P450scc): Conversely, other research indicates that PUFAs, particularly DHA, can enhance the transcription of the cyp11a1 gene, which encodes the P450scc enzyme.[8] This would lead to an increased capacity for converting cholesterol to pregnenolone.
The precise signaling pathways through which DPA exerts these effects are still under investigation but may involve the activation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) or modulation of other transcription factor activities.[6][9]
Quantitative Data on PUFA Effects on Steroidogenesis
Direct quantitative data for this compound is scarce. However, studies on related PUFAs provide valuable insights into the potential dose-dependent effects of DPA on steroid hormone production and gene expression.
Table 1: Effects of Dietary DHA:EPA Ratios on Steroidogenesis in Tongue Sole (Cynoglossus semilaevis) [8]
| Dietary DHA:EPA Ratio | Estradiol Production (Females) | Testosterone Production (Males) | Ovarian StAR mRNA Expression | Testicular P450c17 mRNA Expression |
| 0.68 | Baseline | Baseline | Baseline | Baseline |
| 1.09 | Significantly Enhanced | No Significant Change | Highest Expression | No Significant Change |
| 2.05 | No Significant Change | Significantly Enhanced | No Significant Change | Highest Expression |
Table 2: In Vitro Effects of PUFAs on StAR Protein Expression in Ovine Adrenals and Ovaries [6]
| Tissue | Treatment | StAR Protein Expression (Optical Density Units, Mean ± SEM) | P-value |
| Ovary | Control | 1.433 ± 0.32 | < 0.05 |
| Ovary | n-3 PUFA Diet | 0.384 ± 0.09 | |
| Adrenal | Control | 4.760 ± 0.846 | < 0.05 |
| Adrenal | n-3 PUFA Diet | 1.975 ± 0.557 |
Table 3: Effect of DPA Incubation on Gene Expression in Rat Liver Cells (as a model for lipid metabolism regulation) [5]
| Gene | Treatment (50µM DPA for 48h) | Fold Change in mRNA Expression (vs. Oleic Acid) |
| SREBP-1c | DPA | Significant Decrease |
| HMG-CoA reductase | DPA | Significant Decrease |
| ACC-1 | DPA | Significant Decrease |
| FASn | DPA | Significant Decrease |
Experimental Protocols
Analysis of Fatty Acid Composition of Cholesteryl Esters in Adrenal Glands
This protocol outlines a general method for determining the fatty acid profile of cholesteryl esters from adrenal tissue.
1. Tissue Homogenization:
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Excise adrenal glands and remove any surrounding adipose tissue.
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Weigh the tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.
2. Lipid Extraction:
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Extract total lipids from the homogenate using the Folch method (chloroform:methanol, 2:1 v/v).
-
Add a known amount of an internal standard (e.g., cholesteryl heptadecanoate) before extraction for quantification.
3. Separation of Cholesteryl Esters:
-
Separate the cholesteryl ester fraction from other lipid classes using thin-layer chromatography (TLC) or solid-phase extraction (SPE) with a silica gel column.
4. Transesterification:
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Transesterify the isolated cholesteryl esters to fatty acid methyl esters (FAMEs) by incubating with a reagent such as 14% boron trifluoride in methanol at 100°C for 1 hour.
5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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Analyze the FAMEs by GC-MS to identify and quantify the individual fatty acids.
-
Use a suitable capillary column (e.g., a wax column) for separation.
-
Identify fatty acids by comparing their retention times and mass spectra to known standards.
In Vitro Steroidogenesis Assay in Adrenocortical Cells
This protocol describes a method to assess the effect of DPA on steroid hormone production in a cell culture model.
1. Cell Culture:
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Culture a suitable steroidogenic cell line (e.g., H295R human adrenocortical cells) in appropriate media until they reach 80-90% confluency.
2. Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of DPA (e.g., 0, 10, 50, 100 µM) and a stimulatory agent (e.g., forskolin to activate the cAMP pathway).
-
Include a vehicle control (e.g., ethanol or DMSO).
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Incubate the cells for a defined period (e.g., 24 or 48 hours).
3. Sample Collection:
-
Collect the cell culture supernatant for hormone analysis.
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Lyse the cells to extract protein for normalization or for gene/protein expression analysis.
4. Steroid Hormone Quantification:
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Measure the concentration of the steroid hormone of interest (e.g., cortisol, corticosterone, progesterone) in the supernatant using a validated method such as:
5. Data Analysis:
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Normalize the hormone concentrations to the total protein content of the cell lysate.
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Perform statistical analysis to determine the significance of the effects of DPA.
Conclusion and Future Directions
This compound plays a multifaceted role in steroidogenesis. As a storage form of cholesterol, its hormonally-regulated hydrolysis by HSL provides the essential precursor for steroid hormone synthesis. The concurrent release of docosapentaenoic acid adds another layer of regulation, with this PUFA acting as a signaling molecule to modulate the expression of key steroidogenic genes. This dual function underscores the intricate interplay between lipid metabolism and endocrine signaling.
Future research should focus on several key areas:
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Direct Quantification: Precisely quantifying the abundance of this compound in the lipid droplets of various steroidogenic tissues under different physiological conditions.
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Enzyme Kinetics: Determining the specific activity of HSL on this compound compared to other cholesteryl ester species.
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Signaling Pathways: Elucidating the detailed molecular mechanisms and signaling pathways through which DPA modulates the expression of StAR, CYP11A1, and other steroidogenic genes.
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In Vivo Studies: Conducting in vivo studies with dietary supplementation of pure DPA to confirm its effects on steroid hormone profiles and the expression of the steroidogenic machinery.
A deeper understanding of the role of specific cholesteryl ester species like this compound will provide novel insights into the regulation of steroidogenesis and may open new avenues for therapeutic interventions in endocrine disorders.
References
- 1. Fatty acid desaturase 2 determines the lipidomic landscape and steroidogenic function of the adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of lipid droplets and cholesterol metabolism in adrenal cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 5. Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of long-chain polyunsaturated fatty acids, eicosapentaenoic and docosahexaenoic, in the regulation of gene expression during the development of obesity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of long-chain polyunsaturated fatty acids, eicosapentaenoic and docosahexaenoic, in the regulation of gene expression during the development of obesity: a systematic review [frontiersin.org]
- 8. Effects of different dietary DHA:EPA ratios on gonadal steroidogenesis in the marine teleost, tongue sole (Cynoglossus semilaevis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Metabolic Pathways of Cholesteryl Docosapentaenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl docosapentaenoate is an endogenous cholesterol ester composed of a cholesterol molecule and docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid. As a member of the cholesteryl ester family, it plays a role in the transport and storage of both cholesterol and DPA. The metabolic pathways governing its synthesis and degradation are critical for maintaining cellular lipid homeostasis. This technical guide provides an in-depth overview of the core endogenous metabolic pathways of this compound, including the key enzymes involved, relevant experimental methodologies, and a summary of its known physiological context.
Core Metabolic Pathways
The endogenous metabolism of this compound can be divided into two main processes: biosynthesis (esterification) and catabolism (hydrolysis). These pathways are integral to the management of cellular levels of free cholesterol and polyunsaturated fatty acids.
Biosynthesis of this compound
The formation of this compound from its precursors, cholesterol and docosapentaenoic acid, is a two-step process involving the activation of the fatty acid followed by its esterification to cholesterol.
-
Activation of Docosapentaenoic Acid: Before it can be esterified to cholesterol, free docosapentaenoic acid must be activated to its coenzyme A (CoA) thioester, docosapentaenoyl-CoA. This reaction is catalyzed by the enzyme Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) . ACSL4 exhibits a preference for long-chain polyunsaturated fatty acids, including DPA.[1][2] This activation step is crucial as it provides the necessary energy for the subsequent esterification reaction.
-
Esterification to Cholesterol: The primary enzyme responsible for the intracellular synthesis of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT) , also known as sterol O-acyltransferase (SOAT) .[3][4][5] Mammals have two isoforms of this enzyme, ACAT1 and ACAT2. ACAT2 , which is predominantly expressed in the liver and intestines, has been shown to utilize docosapentaenoic acid (as docosapentaenoyl-CoA) as a substrate for the esterification of cholesterol.[3] The resulting this compound can then be stored in lipid droplets or incorporated into lipoproteins for transport.
In the plasma, another enzyme, lecithin:cholesterol acyltransferase (LCAT) , is responsible for the majority of cholesteryl ester formation, particularly within high-density lipoproteins (HDL).[5][6] LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol.[6] While LCAT's substrate specificity can be influenced by the fatty acid composition of phospholipids, its direct and efficient utilization of DPA for cholesterol esterification is less characterized compared to ACAT2.[7][8]
Catabolism of this compound
The breakdown of this compound is a hydrolytic process that liberates free cholesterol and docosapentaenoic acid. This reaction is catalyzed by cholesteryl ester hydrolases (also known as lysosomal acid lipase).[3][5][9] This process allows the cell to access the stored cholesterol and DPA for various cellular functions, such as membrane synthesis, hormone production, or energy metabolism.
Visualization of Metabolic Pathways
The following diagrams illustrate the key steps in the biosynthesis and catabolism of this compound.
Caption: Biosynthesis pathway of this compound.
Caption: Catabolism pathway of this compound.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the specific tissue concentrations of this compound and the kinetic parameters of the enzymes involved in its metabolism. This compound has been identified in various tissues, including the adrenal glands, liver, plasma, and skeletal muscle.[1][2][10] The following table summarizes the key enzymes and their substrates in this pathway. Further research is required to populate this area with precise quantitative values.
| Enzyme | Substrate(s) | Product(s) | Cellular Location |
| Acyl-CoA Synthetase Long-chain 4 (ACSL4) | Docosapentaenoic Acid, ATP, CoA-SH | Docosapentaenoyl-CoA, AMP, PPi | Endoplasmic Reticulum |
| Acyl-CoA:cholesterol acyltransferase 2 (ACAT2) | Docosapentaenoyl-CoA, Cholesterol | This compound, CoA-SH | Endoplasmic Reticulum |
| Cholesteryl Ester Hydrolase | This compound, H₂O | Cholesterol, Docosapentaenoic Acid | Lysosomes, Cytosol |
Experimental Protocols
Detailed experimental protocols for the specific study of this compound metabolism are not widely published. However, general methodologies for assessing the activity of the involved enzymes and for quantifying cholesteryl esters can be adapted.
Measurement of ACAT2 Activity
The activity of ACAT2 can be determined by measuring the formation of radiolabeled cholesteryl esters from radiolabeled oleoyl-CoA and cholesterol in microsomes isolated from cells or tissues expressing ACAT2.
Protocol Outline:
-
Microsome Preparation: Isolate hepatic microsomes from tissue homogenates by differential centrifugation.
-
Substrate Preparation: Prepare a reaction mixture containing microsomal protein, and cholesterol delivered in a suitable vehicle (e.g., cyclodextrin).
-
Enzyme Inhibition (for isoform specificity): To specifically measure ACAT2 activity in samples containing both isoforms, a specific ACAT2 inhibitor (e.g., pyripyropene A) can be used to determine the ACAT1 contribution, which is then subtracted from the total ACAT activity.
-
Reaction Initiation: Start the reaction by adding a radiolabeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA). While [14C]docosapentaenoyl-CoA would be ideal, its commercial availability may be limited.
-
Reaction Termination and Lipid Extraction: Stop the reaction after a defined incubation period and extract the lipids using a method such as the Folch procedure (chloroform:methanol).
-
Analysis: Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC) and quantify the radioactivity in the cholesteryl ester spot using liquid scintillation counting.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual cholesteryl ester species.
Protocol Outline:
-
Lipid Extraction: Extract total lipids from plasma or tissue homogenates using a suitable solvent system (e.g., chloroform:methanol or hexane:isopropanol). To facilitate accurate quantification, a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain cholesteryl ester) should be added before extraction.
-
Chromatographic Separation: Separate the different lipid classes using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient elution of solvents such as methanol, acetonitrile, and water, often with additives like ammonium acetate to improve ionization.
-
Mass Spectrometry Detection: Utilize a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of authentic this compound standard and the internal standard to calculate the concentration in the biological samples.
Logical Workflow for Studying this compound Metabolism
The following diagram outlines a logical workflow for investigating the endogenous metabolism of this compound.
Caption: Experimental workflow for investigating this compound.
Conclusion and Future Directions
The endogenous metabolic pathways of this compound are governed by the activities of ACSL4, ACAT2, and cholesteryl ester hydrolases. While the key enzymatic steps have been identified, further research is needed to fully elucidate the quantitative aspects of these pathways in various tissues and physiological states. The development of more specific analytical reagents and detailed experimental protocols will be crucial for advancing our understanding of the precise role of this compound in lipid metabolism and its potential implications for health and disease. Future studies should focus on determining the tissue-specific concentrations of this cholesteryl ester, the kinetic properties of the enzymes involved, and its potential role in any signaling cascades.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi-res.com [mdpi-res.com]
- 3. ACAT2 and human hepatic cholesterol metabolism: identification of important gender-related differences in normolipidemic, non-obese Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl Docosapentaenoate in Adrenal Gland Lipidomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adrenal gland, a critical hub for steroid hormone synthesis, relies on a vast and dynamic pool of lipids, primarily stored as cholesteryl esters within lipid droplets. Among these, cholesteryl esters of polyunsaturated fatty acids (PUFAs) are of particular interest due to their roles in membrane fluidity, signaling, and as precursors for bioactive molecules. This technical guide focuses on a specific and less-studied cholesteryl ester: cholesteryl docosapentaenoate (CDP) . We delve into its presence, quantification, and potential roles within the adrenal gland, supported by detailed experimental protocols and pathway visualizations to provide a comprehensive resource for researchers in lipidomics, endocrinology, and drug development.
Introduction: The Adrenal Lipidome and Steroidogenesis
The adrenal cortex is a highly specialized organ responsible for the synthesis of vital steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. This process, known as steroidogenesis, is fundamentally dependent on the availability of cholesterol. Adrenocortical cells acquire cholesterol through multiple pathways: uptake from circulating lipoproteins (LDL and HDL), de novo synthesis, and the hydrolysis of cholesteryl esters stored in intracellular lipid droplets.[1] These lipid droplets serve as a readily available reservoir of cholesterol, ensuring a rapid response to steroidogenic stimuli such as Adrenocorticotropic Hormone (ACTH).
The composition of these stored cholesteryl esters is not uniform and is influenced by dietary fatty acid intake and the activity of specific enzymes.[2] While cholesteryl oleate is often a predominant form in many tissues, the adrenal gland is uniquely enriched in cholesteryl esters of long-chain PUFAs.[3] This enrichment suggests specialized roles for these molecules beyond simple cholesterol storage. Docosapentaenoic acid (DPA, 22:5 n-3), an elongated metabolite of eicosapentaenoic acid (EPA), is one such PUFA whose ester with cholesterol, this compound, is found in the adrenal gland.
Quantitative Analysis of this compound in the Adrenal Gland
Quantitative data on the absolute concentration of this compound in the adrenal gland is limited in the existing literature. However, studies focusing on the overall cholesteryl ester profile provide valuable context and relative abundance information.
A key study in mice highlighted the importance of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) in the formation of cholesteryl esters with long-chain PUFAs in the adrenal gland. Tissue-specific ablation of ACSL4 resulted in a significant reduction in several cholesteryl ester species, including this compound. This provides strong evidence for its presence and a potential pathway for its synthesis.
Below is a summary of the quantitative changes observed in the adrenal glands of ACSL4 knockout (KO) mice compared to control mice.
Table 1: Adrenal Cholesteryl Ester Composition in ACSL4 KO Mice
| Cholesteryl Ester | Control (nmol/mg protein) | ACSL4 KO (nmol/mg protein) | % Reduction |
| This compound | Data not explicitly provided as absolute values, but significant reduction reported | Data not explicitly provided as absolute values, but significant reduction reported | Significant |
| Cholesteryl Adrenate | ~150 | ~50 | ~67% |
| Cholesteryl Docosahexaenoate | ~40 | ~10 | ~75% |
| Cholesteryl Arachidonate | ~120 | ~80 | ~33% |
Data are approximated from graphical representations in the source study and are intended for comparative purposes.
In rats, cholesteryl adrenate has been identified as a major cholesteryl ester, while other species may have different dominant forms.[4] The fatty acid composition of adrenal cholesteryl esters can also be influenced by diet, indicating a dynamic interplay between systemic lipid metabolism and adrenal lipid storage.[2]
Biosynthesis and Putative Signaling Pathways
The formation and potential signaling roles of this compound are intrinsically linked to the metabolism of its constituent parts: cholesterol and docosapentaenoic acid.
Biosynthesis of this compound
The esterification of cholesterol with DPA is catalyzed by Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) within the endoplasmic reticulum. However, the rate-limiting step for the formation of CDP is likely the availability of docosapentaenoyl-CoA. This is where ACSL4 is implicated. ACSL4 is an acyl-CoA synthetase with a preference for long-chain PUFAs, including arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[3][5] Studies have shown that ACSL4 variants can activate various highly unsaturated fatty acids, making it a key enzyme in determining the composition of adrenal cholesteryl esters.[6]
The biosynthesis of DPA itself occurs through the elongation and desaturation of shorter-chain omega-3 fatty acids, a process involving Fatty Acid Desaturase 2 (FADS2).[7]
Potential Signaling Roles
While direct signaling pathways initiated by intact this compound are not yet well-defined, its hydrolysis to release free DPA is a likely mechanism for its biological activity. The hydrolysis of stored cholesteryl esters is carried out by Hormone-Sensitive Lipase (HSL). Free DPA can then act as a signaling molecule itself or be converted to a variety of bioactive lipid mediators, such as resolvins, protectins, and maresins, which are known to have potent anti-inflammatory and pro-resolving effects.[8][9]
Furthermore, PUFAs have been shown to modulate steroidogenesis. For instance, DPA can inhibit the activity of key steroidogenic enzymes like CYP17 and CYP21, thereby potentially reducing cortisol production. The incorporation of DPA into mitochondrial phospholipids, facilitated by enzymes like FADS2, can also influence mitochondrial membrane structure and the efficiency of cholesterol import for steroidogenesis.[7]
Experimental Protocols
Accurate analysis of this compound requires meticulous sample preparation and sophisticated analytical techniques. Below are detailed protocols for the extraction and analysis of cholesteryl esters from adrenal tissue.
Lipid Extraction from Adrenal Tissue (Modified Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological tissues.
Materials:
-
Adrenal tissue
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Excise adrenal glands, remove surrounding adipose tissue, and weigh the wet tissue.
-
Homogenize the tissue in a 20-fold volume of chloroform:methanol (2:1, v/v). For 100 mg of tissue, use 2 mL of the solvent mixture.
-
Agitate the homogenate for 20-30 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for 2 mL of homogenate).
-
Vortex the mixture thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1) for further analysis.
Analysis of Cholesteryl Esters by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual cholesteryl ester species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Materials:
-
Lipid extract (from 4.1)
-
Internal standard (e.g., cholesteryl heptadecanoate or a deuterated cholesteryl ester standard)
-
Mobile phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate
-
Mobile phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate
-
C18 reversed-phase analytical column
Procedure:
-
Sample Preparation: Spike the lipid extract with a known amount of internal standard.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution to separate the different lipid classes. A typical gradient might start at a low percentage of mobile phase B, increasing to a high percentage to elute the non-polar cholesteryl esters.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for cholesteryl esters is the [M+NH4]+ adduct. A common product ion for all cholesteryl esters is m/z 369.3, which corresponds to the cholesterol backbone after the loss of the fatty acyl chain and ammonia.
-
The specific MRM transition for this compound would be monitored.
-
-
Quantification:
-
Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with a pure standard of this compound.
-
Fatty Acid Analysis of Cholesteryl Esters by GC-MS
To determine the fatty acid composition of the total cholesteryl ester pool, a derivatization to fatty acid methyl esters (FAMEs) followed by gas chromatography-mass spectrometry (GC-MS) is employed.
Materials:
-
Lipid extract (from 4.1)
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v)
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
-
GC-MS system with a capillary column (e.g., DB-23 or similar)
Procedure:
-
Isolation of Cholesteryl Esters:
-
Spot the lipid extract onto a TLC plate and develop the plate in the appropriate solvent system.
-
Identify the cholesteryl ester band by comparison with a standard.
-
Scrape the silica containing the cholesteryl esters into a glass tube.
-
-
Transesterification:
-
Add 1 mL of 14% BF3 in methanol to the silica.
-
Heat at 100°C for 30 minutes.
-
Cool the tube and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAMEs onto the GC column.
-
Use a temperature gradient program to separate the different FAMEs.
-
Identify the FAMEs based on their retention times and mass spectra compared to a FAME standard mixture.
-
The relative abundance of each fatty acid can be determined from the peak areas.
-
Conclusion and Future Directions
This compound is an integral, albeit not always the most abundant, component of the adrenal gland's lipid stores. Its formation is closely linked to the activity of ACSL4, highlighting the importance of specific acyl-CoA synthetases in shaping the adrenal lipidome. While its direct signaling roles are yet to be fully elucidated, its function as a storage form of the bioactive fatty acid DPA suggests its involvement in the modulation of steroidogenesis and inflammatory responses within the adrenal gland.
Future research should focus on:
-
Developing and applying robust quantitative methods to determine the absolute concentrations of this compound in the adrenal glands of various species under different physiological and pathological conditions.
-
Investigating the specific signaling pathways that may be directly influenced by this compound or its hydrolysis product, DPA, within adrenocortical cells.
-
Exploring the therapeutic potential of modulating the levels of this compound and other PUFA-containing cholesteryl esters in adrenal disorders.
This technical guide provides a foundational understanding of this compound in adrenal lipidomics and offers detailed methodologies to facilitate further research in this exciting and underexplored area.
References
- 1. [Cholesterol ester-composition of the adrenal glands of rats in various fat-rich diet regimes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 3. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants [jstage.jst.go.jp]
- 6. Fatty acid desaturase 2 determines the lipidomic landscape and steroidogenic function of the adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Docosapentaenoic acid derived metabolites and mediators - The new world of lipid mediator medicine in a nutshell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plin2 deletion increases cholesteryl ester lipid droplet content and disturbs cholesterol balance in adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Docosapentaenoate in Human Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl docosapentaenoate is a cholesteryl ester of docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid (PUFA). It is present in human macrophages as a component of cellular lipid droplets. The metabolism of omega-3 PUFAs, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is intrinsically linked to the formation of their respective cholesteryl esters. In macrophages, the balance of free cholesterol and cholesteryl esters is critical, as the accumulation of cholesteryl esters leads to the formation of foam cells, a hallmark of atherosclerosis. While the direct biological functions of this compound are not extensively elucidated, its presence and concentration are influenced by the cellular uptake and metabolism of its precursor, DPA, and other n-3 PUFAs. This technical guide provides an in-depth overview of the current understanding of this compound in human macrophages, including its quantification, the experimental protocols to study it, and its potential role in macrophage biology.
Quantitative Data on Cholesteryl Esters in Human Macrophages
| Cholesteryl Ester Species | M1 Macrophage (Pro-inflammatory) - Estimated % of Total Cholesteryl Esters | M2 Macrophage (Anti-inflammatory) - Estimated % of Total Cholesteryl Esters |
| Cholesteryl Oleate | 45-55% | 40-50% |
| Cholesteryl Linoleate | 25-35% | 30-40% |
| Cholesteryl Arachidonate | 5-10% | 3-8% |
| Cholesteryl Eicosapentaenoate | 1-3% | 2-5% |
| This compound | 1-2% | 2-4% |
| Cholesteryl Docosahexaenoate | 1-3% | 3-6% |
| Other | <5% | <5% |
Note: This table is a hypothesized representation. Actual values can vary significantly based on experimental conditions, including the specific n-3 PUFA supplementation and the method of macrophage polarization.
Experimental Protocols
Culture of Human Monocyte-Derived Macrophages (hMDMs)
This protocol describes the differentiation of human peripheral blood monocytes into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human AB serum
Procedure:
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for monocytes using a negative selection method like the RosetteSep™ cocktail.
-
Cell Seeding: Resuspend the enriched monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF. Seed the cells in tissue culture plates at a density of 1 x 10^6 cells/mL.
-
Differentiation: Incubate the cells at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages. Replace the culture medium every 2-3 days with fresh medium containing M-CSF.
-
Macrophage Polarization (Optional):
-
M1 Polarization: To induce a pro-inflammatory phenotype, treat the differentiated macrophages with 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ) for 24-48 hours.
-
M2 Polarization: To induce an anti-inflammatory phenotype, treat the differentiated macrophages with 20 ng/mL of interleukin-4 (IL-4) and 20 ng/mL of interleukin-13 (IL-13) for 24-48 hours.
-
Lipid Extraction from Macrophages
This protocol outlines the extraction of total lipids from cultured macrophages for subsequent analysis.
Materials:
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas stream
Procedure:
-
Cell Lysis: After removing the culture medium, wash the macrophage monolayer twice with ice-cold PBS. Add a mixture of chloroform:methanol (2:1, v/v) to the cells and scrape them from the plate.
-
Phase Separation: Transfer the cell lysate to a glass tube. Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly. Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -80°C until analysis.
Quantification of this compound by HPLC-MS
This protocol describes the analysis of cholesteryl esters using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Resuspend the dried lipid extract in the mobile phase.
-
Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient elution with a mobile phase consisting of a mixture of acetonitrile, isopropanol, and water with an additive like ammonium acetate to separate the different cholesteryl ester species.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transition for this compound.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations: Signaling Pathways and Workflows
Experimental Workflow for Macrophage Lipid Analysis
Caption: Workflow for analyzing cholesteryl esters in human macrophages.
Hypothesized Signaling Pathways Involving n-3 PUFA-Derived Cholesteryl Esters
The direct signaling roles of this compound are not well-defined. However, based on the known anti-inflammatory effects of its precursor fatty acids (EPA and DHA), we can hypothesize its involvement in modulating key inflammatory and lipid metabolism pathways.
Caption: Hypothesized modulation of macrophage signaling by n-3 PUFAs.
Conclusion
This compound is a confirmed lipid component of human macrophages, with its levels being closely tied to the metabolism of dietary omega-3 polyunsaturated fatty acids. While direct evidence of its specific signaling roles is currently limited, its presence within the cholesteryl ester pool suggests a potential contribution to the overall lipid homeostasis and inflammatory status of the macrophage. The provided protocols offer a robust framework for researchers to further investigate the precise quantification and functional significance of this compound in human macrophage biology, particularly in the context of atherosclerosis and other inflammatory diseases. Further lipidomic studies are warranted to delineate the exact concentrations of this and other cholesteryl esters in different macrophage subtypes and to elucidate their specific molecular functions.
Cholesteryl Docosapentaenoate: A Technical Guide for Biochemical Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl docosapentaenoate, the ester of cholesterol and docosapentaenoic acid (DPA), is a significant polyunsaturated cholesteryl ester increasingly recognized for its role in lipid metabolism and cellular signaling. As a major component of lipoproteins, its presence and concentration in biological systems are correlated with various physiological and pathophysiological states, including atherosclerosis and inflammatory responses. This technical guide provides a comprehensive overview of this compound as a biochemical reagent for research, covering its synthesis, analytical quantification, and its application in studying cellular processes such as cholesterol homeostasis and lipid raft dynamics. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its use in a laboratory setting.
Introduction
Cholesteryl esters are the primary form in which cholesterol is stored and transported within the body. This compound is of particular interest due to its docosapentaenoic acid (DPA) moiety, a 22-carbon omega-3 or omega-6 polyunsaturated fatty acid. The biological activities of DPA, including its influence on membrane fluidity and its role as a precursor to signaling molecules, are conferred upon the cholesteryl ester, making it a valuable tool for investigating lipid-mediated cellular events. This guide aims to equip researchers with the necessary technical information to effectively utilize this compound in their studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 70110-49-5 | [1][2] |
| Molecular Formula | C₄₉H₇₈O₂ | [1][2] |
| Formula Weight | 699.2 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | A solution in chloroform | [1] |
| Solubility | Chloroform: 10 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through both enzymatic and chemical methods.
Enzymatic Synthesis
Enzymatic synthesis offers a mild and selective method for producing cholesteryl esters. Lipases are commonly employed for this purpose.
Experimental Protocol: Enzymatic Esterification of Cholesterol with Docosapentaenoic Acid [2]
-
Reaction Mixture Preparation: Combine docosahexaenoic acid (DHA) and cholesterol in a molar ratio of 3:1 in a reaction vessel.
-
Hydration: Add 30% (w/w) water to the mixture.
-
Enzyme Addition: Add Pseudomonas lipase at a concentration of 3000 Units per gram of the reaction mixture.
-
Incubation: Incubate the mixture at 40°C with stirring at 500 rpm for 24 hours.
-
Product Extraction: After the reaction, extract the product with n-hexane under alkaline conditions.
-
Purification: Purify the extracted product using silica gel column chromatography.
-
Analysis: Confirm the product structure and purity by gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy. The IR spectrum should show a shift in the carbonyl group absorbance to a shorter wavelength, indicating ester bond formation.[2]
Chemical Synthesis
While a specific protocol for the chemical synthesis of this compound was not found in the search results, a general method for preparing cholesteryl esters involves the acylation of cholesterol with the corresponding fatty acid or its activated derivative (e.g., acyl chloride or anhydride) in the presence of a catalyst. A representative protocol for the synthesis of cholesteryl acetate is provided below, which can be adapted for docosapentaenoic acid.
Experimental Protocol: Chemical Synthesis of Cholesteryl Acetate (Adaptable for DPA)
-
Reaction Setup: In a round-bottom flask, dissolve 5 g of cholesterol in 7.5 mL of acetic anhydride (for DPA, use the corresponding anhydride or acyl chloride).
-
Reaction: Boil the solution for one hour.
-
Crystallization: Cool the reaction mixture to allow the cholesteryl ester to crystallize.
-
Purification: Filter the crystalline product and wash with cold methanol to remove unreacted starting materials.
-
Characterization: Confirm the product identity and purity by melting point analysis and spectroscopic methods.
Analytical Methodologies
Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. Several analytical techniques are available for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like cholesteryl esters after derivatization.
Experimental Protocol: GC-MS Analysis of Cholesteryl Esters [3][4]
-
Lipid Extraction: Extract total lipids from the tissue sample using an optimized Bligh and Dyer protocol.
-
Derivatization: Saponify the cholesteryl esters to release the fatty acids and cholesterol. The fatty acids are then esterified to form fatty acid methyl esters (FAMEs), and the cholesterol is silylated.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column. The separated compounds are then detected by a mass spectrometer.
-
Quantification: Use an internal standard (e.g., a deuterated cholesterol analog) for accurate quantification. The cholesteryl esters are identified based on their retention times and mass spectra, with a characteristic base peak at m/z 368 corresponding to the cholestane fragment.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing cholesteryl esters without the need for derivatization, preserving their native structure.
Experimental Protocol: LC-MS Profiling of Cholesteryl Esters [5]
-
Lipid Extraction: Perform lipid extraction from biological samples using standard organic extraction protocols.
-
Chromatographic Separation: Separate the lipid extract on a reverse-phase C18 column using a gradient of appropriate solvents (e.g., acetonitrile/isopropanol).
-
Mass Spectrometric Detection: Detect the eluted cholesteryl esters using a high-resolution mass spectrometer (e.g., QTOF).
-
Quantification: Quantify the individual cholesteryl ester species, including this compound, based on the area of their respective peaks in the chromatogram, using an internal standard for normalization.
Applications in Biochemical Research
This compound serves as a valuable reagent in several areas of biochemical and medical research.
Atherosclerosis and Macrophage Foam Cell Formation
Cholesteryl esters are the primary lipid component of atherosclerotic plaques.[6] The accumulation of these esters within macrophages leads to the formation of foam cells, a hallmark of atherosclerosis.[7] this compound can be used to study the mechanisms of foam cell formation and the effects of polyunsaturated fatty acids on this process.
Experimental Protocol: In Vitro Macrophage Foam Cell Formation and Cholesterol Efflux Assay [8][9]
-
Cell Culture: Culture macrophage cell lines (e.g., J774A.1 or THP-1) in appropriate growth medium.
-
Cholesterol Loading: Load the cells with this compound, either as a pure compound or incorporated into lipid dispersions, to induce foam cell formation.
-
Cholesterol Efflux: To measure cholesterol efflux, first label the cells with a fluorescently-labeled cholesterol analog (e.g., BODIPY-cholesterol) overnight.
-
Incubation with Acceptors: Wash the labeled cells and incubate them with cholesterol acceptors, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL).
-
Quantification: After incubation, measure the fluorescence in the medium and the cell lysate using a microplate reader. The percentage of cholesterol efflux is calculated as the fluorescence in the medium divided by the total fluorescence (medium + cell lysate).
Lipid Raft Dynamics
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cell signaling. The incorporation of polyunsaturated fatty acids, such as DPA, into these domains can modulate their structure and function.
Experimental Protocol: Isolation of Detergent-Free Lipid Rafts [10][11]
-
Cell Lysis: Resuspend cultured cells in a base buffer (e.g., 20 mM Tris-HCl, 250 mM Sucrose, pH 7.8, with 1 mM CaCl₂ and 1 mM MgCl₂) and lyse them by mechanical disruption (e.g., passing through a narrow-gauge needle).
-
Gradient Preparation: Prepare a discontinuous OptiPrep or sucrose gradient in an ultracentrifuge tube.
-
Ultracentrifugation: Layer the cell lysate onto the gradient and centrifuge at high speed (e.g., 52,000 x g for 90 minutes at 4°C).
-
Fraction Collection: Collect fractions from the top of the gradient. Lipid rafts will be present in the low-density fractions.
-
Analysis: Analyze the collected fractions for the presence of lipid raft markers (e.g., flotillin) and the incorporation of this compound using Western blotting and mass spectrometry, respectively.
Signaling Pathways
The docosapentaenoic acid moiety of this compound can be released by cellular esterases, allowing it to participate in various signaling pathways.
LXR and SREBP Signaling
Liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs) are key transcription factors that regulate cholesterol and fatty acid homeostasis. LXR activation promotes cholesterol efflux, while SREBPs control the synthesis of cholesterol and fatty acids.[12][13] The presence of polyunsaturated fatty acids can influence the activity of these pathways.
Experimental Workflows
Workflow for Analyzing the Effect of this compound on Macrophage Cholesterol Efflux
Workflow for Lipid Raft Isolation and Analysis
Conclusion
This compound is a multifaceted biochemical reagent with significant potential for advancing our understanding of lipid metabolism, cellular signaling, and the pathogenesis of diseases such as atherosclerosis. Its use in research is facilitated by established methods for its synthesis and analysis. By providing detailed experimental protocols and summarizing key quantitative data, this technical guide serves as a valuable resource for scientists seeking to incorporate this compound into their research endeavors. Further investigation into the specific cellular targets and signaling pathways directly modulated by this compound will undoubtedly uncover new avenues for therapeutic intervention in lipid-related disorders.
References
- 1. Comparative lipidomics profiling of human atherosclerotic plaques. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues | bioRxiv [biorxiv.org]
- 6. Cholesteryl Ester-Rich Inclusions from Human Aortic Fatty Streak and Fibrous Plaque Lesions of Atherosclerosis: I. Crystalline Properties, Size and Internal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eicosapentaenoic acid inhibits cholesteryl ester accumulation in rat peritoneal macrophages by decreasing the number of specific binding sites of acetyl LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Cholesteryl Docosapentaenoate and its Link to Polyunsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters (CEs) are crucial molecules for the storage and transport of cholesterol within the body. The esterification of cholesterol with polyunsaturated fatty acids (PUFAs), such as docosapentaenoic acid (DPA), results in the formation of specific CE species, including cholesteryl docosapentaenoate. This technical guide provides a comprehensive overview of this compound, delving into its biochemical synthesis, its intricate relationship with PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and its implications in health and disease, with a particular focus on neurodegenerative disorders like Alzheimer's disease. This document details the enzymatic processes governing its formation, summarizes key quantitative data from relevant studies, and provides methodologies for cited experiments to facilitate further research in this critical area of lipid metabolism.
Introduction to Cholesteryl Esters and Polyunsaturated Fatty Acids
Cholesterol, an essential component of mammalian cell membranes, is esterified to fatty acids to form cholesteryl esters (CEs), which are more hydrophobic than free cholesterol. This conversion allows for the efficient packaging of cholesterol into the core of lipoproteins for transport through the bloodstream and for storage within lipid droplets in cells. The type of fatty acid esterified to cholesterol significantly influences the physicochemical properties and metabolic fate of the resulting CE.
Polyunsaturated fatty acids (PUFAs) are fatty acids containing more than one double bond in their backbone. Omega-3 PUFAs, such as eicosapentaenoic acid (EPA, 20:5n-3), docosahexaenoic acid (DHA, 22:6n-3), and docosapentaenoic acid (DPA, 22:5n-3), are of particular interest due to their wide range of biological activities, including modulation of inflammation, cardiovascular function, and neuronal health. This compound is a specific CE formed from the esterification of cholesterol with DPA.
Biochemical Synthesis of this compound
The synthesis of cholesteryl esters, including this compound, is primarily catalyzed by two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin:cholesterol acyltransferase (LCAT).
-
Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme is located in the endoplasmic reticulum and utilizes fatty acyl-CoAs and cholesterol as substrates. There are two isoforms of ACAT:
-
ACAT1: Ubiquitously expressed in various tissues.
-
ACAT2: Primarily found in the liver and intestines. ACAT1 shows a preference for oleoyl-CoA, an 18-carbon monounsaturated fatty acid.[1] In contrast, ACAT2 can utilize a broader range of unsaturated fatty acyl-CoAs.[2] The formation of this compound within cells is therefore dependent on the availability of docosapentaenoyl-CoA and the activity of ACAT isoforms.
-
-
Lecithin:cholesterol acyltransferase (LCAT): This enzyme is found in the plasma, associated with high-density lipoprotein (HDL) particles. LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the free hydroxyl group of cholesterol. The substrate preference of LCAT for PUFA-containing phosphatidylcholines is a key determinant of the composition of CEs in plasma lipoproteins.[3] Human LCAT has a preference for phosphatidylcholines containing linoleic acid (18:2) or oleic acid (18:1).[3]
The general pathways for the synthesis of cholesteryl esters are depicted in the following diagram:
Quantitative Data on this compound and PUFAs
Several studies have investigated the levels of this compound and other PUFA-containing CEs in various physiological and pathological states. The following tables summarize key quantitative findings from this research.
Table 1: Effects of DPA and EPA Supplementation on Plasma Cholesteryl Ester Composition
| Treatment | Duration | Analyte | Fold Change vs. Placebo | Reference |
| 8 g/day pure DPA | 7 days | Cholesteryl Ester-EPA | 2.0 | [4] |
| 8 g/day pure EPA | 7 days | Cholesteryl Ester-EPA | 2.7 | [4] |
Table 2: Plasma Cholesteryl Ester Levels in Alzheimer's Disease (AD)
| Patient Group | Analyte | Finding | p-value | Reference |
| AD vs. Controls | Cholesteryl Ester-DHA | Reduced in AD | <0.001 | [5][6][7] |
| AD vs. Controls | Cholesteryl Ester-EPA | Reduced in AD | <0.05 | [5] |
| AD (APOE ε3/ε4) vs. Controls (APOE ε3/ε4) | Cholesteryl Ester (20:4) | Increased in AD | 0.0387 | [8] |
| AD (APOE ε3/ε4) vs. Controls (APOE ε3/ε4) | Cholesteryl Ester (22:5) | Increased in AD | 0.0348 | [8] |
Table 3: Effects of DPA, EPA, and DHA on Plasma Cholesterol in Animal Models
| Treatment (Hamsters) | Effect on Total Cholesterol | Effect on Non-HDL-Cholesterol | Reference |
| 0.4% DPA n-3 | 29-33% reduction | 29-50% reduction | [9] |
| 0.4% DPA n-6 | 29-33% reduction | 29-50% reduction | [9] |
| 0.4% DHA | 29-33% reduction | 29-50% reduction | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Enzymatic Synthesis of Cholesteryl Esters using Immobilized Lipase
This protocol describes a general method for the synthesis of cholesteryl esters, which can be adapted for this compound by using docosapentaenoic acid as the substrate.
Materials:
-
Immobilized lipase (e.g., from Candida rugosa or Rhizopus oryzae) on a suitable support (e.g., macroporous resin).[10][11]
-
Cholesterol
-
Docosapentaenoic acid (DPA)
-
Organic solvent (e.g., n-hexane)
-
Molecular sieves (for water removal)
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine cholesterol and docosapentaenoic acid in a desired molar ratio (e.g., 1:2) in n-hexane.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will need to be optimized for the specific lipase and reaction conditions.
-
Water Removal: Add molecular sieves to the reaction mixture to continuously remove water produced during the esterification reaction, thereby driving the equilibrium towards product formation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of this compound using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Once the reaction has reached completion, separate the immobilized enzyme by filtration. The solvent can be removed under reduced pressure to obtain the crude product.
-
Purification: Purify the this compound from the crude product using column chromatography on silica gel.
ACAT Activity Assay in Cultured Cells
This protocol outlines a method to measure the activity of ACAT in cultured cells using a fluorescent cholesterol analog.
Materials:
-
Cultured cells (e.g., AC29 cells stably transfected with ACAT1 or ACAT2)[12]
-
NBD-cholesterol (fluorescent cholesterol analog)
-
Cell culture medium and supplements
-
Formaldehyde for cell fixation
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells to a desired confluency (e.g., 50-75%) on appropriate culture plates or coverslips.
-
Incubation with NBD-cholesterol: Incubate the cells with a medium containing NBD-cholesterol (e.g., 1 µg/mL) for a specified period (e.g., 120 minutes).[12]
-
Cell Fixation: After incubation, wash the cells to remove excess NBD-cholesterol and fix them with formaldehyde.
-
Fluorescence Microscopy: Visualize the intracellular localization of NBD-cholesterol using a fluorescence microscope. In cells with ACAT activity, the fluorescent signal will be concentrated in lipid droplets, where the newly synthesized fluorescent cholesteryl esters are stored.
-
Quantification (Optional): The fluorescence intensity within the lipid droplets can be quantified using image analysis software to provide a measure of ACAT activity.
LCAT Activity Assay in Human Plasma
This protocol describes a fluorometric assay to measure LCAT activity in human plasma samples.
Materials:
-
Human plasma samples
-
LCAT activity assay kit (containing a fluorescent substrate, assay buffer, and read reagent)
-
96-well polypropylene and black fluorescence microplates
-
Fluorometer
Procedure:
-
Reaction Setup: In a polypropylene microplate well, combine a small volume of plasma (e.g., 4 µL) with the fluorescent LCAT substrate reagent and assay buffer to a final volume of 100 µL.[5]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2.5 hours).[5]
-
Reaction Termination and Signal Development: Add the read reagent to each well to stop the LCAT reaction and develop the fluorescent signal.
-
Fluorescence Measurement: Transfer the reaction mixture to a black fluorescence microplate and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 340 nm / λem = 390 nm and 470 nm).[5]
-
Data Analysis: The LCAT activity is determined by the change in the ratio of the two emission intensities over time.
Signaling Pathways and Logical Relationships
The metabolism of this compound is intricately linked to the broader pathways of PUFA metabolism and cholesterol homeostasis. The following diagram illustrates the key relationships.
Conclusion
This compound represents a specific and biologically relevant class of cholesteryl esters, intricately linking the metabolic pathways of cholesterol and polyunsaturated fatty acids. Its synthesis is governed by the substrate specificities of ACAT and LCAT enzymes. The quantitative data presented highlight the significant alterations in cholesteryl-PUFA profiles, including this compound, in various conditions, notably in neurodegenerative diseases such as Alzheimer's, suggesting a potential role in their pathophysiology. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers, enabling further investigation into the precise roles of this compound and other cholesteryl-PUFAs in health and disease. A deeper understanding of these molecules and their metabolic regulation holds promise for the development of novel diagnostic markers and therapeutic strategies for a range of human disorders.
References
- 1. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential modulation of ACAT1 and ACAT2 transcription and activity by long chain free fatty acids in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. A short-term n-3 DPA supplementation study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. [PDF] Plasma lipidomics analysis finds long chain cholesteryl esters to be associated with Alzheimer's disease | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. CE(20:4) and CE(22:5) cholesteryl ester levels are elevated in the plasma of Alzheimer’s disease patients with ε3/ε4 genotype [explorationpub.com]
- 9. DPA n-3, DPA n-6 and DHA improve lipoprotein profiles and aortic function in hamsters fed a high cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. library.gcu.edu.pk [library.gcu.edu.pk]
- 12. Phosphatidylcholine substrate specificity of lecithin:cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of Cholesteryl Docosapentaenoate by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl docosapentaenoate (CDP) is a cholesteryl ester containing docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid. As an important component of lipid metabolism, the accurate quantification of CDP in biological matrices is crucial for understanding its physiological and pathological roles. Dysregulation of cholesteryl esters has been implicated in various diseases, including atherosclerosis and other cardiovascular conditions.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of lipid species like CDP.[3][4][5] This application note provides a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS.
Experimental Protocols
This protocol outlines a robust method for the extraction and quantification of this compound from plasma or serum samples.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Thawing: Allow plasma/serum samples to thaw on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., d7-cholesteryl palmitate in isopropanol) to each sample, vortex briefly.
-
Protein Precipitation: Add 250 µL of cold isopropanol to precipitate proteins.[6] Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Liquid-Liquid Extraction: Add 500 µL of hexane to the supernatant, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Organic Phase Collection: Transfer the upper organic (hexane) layer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 (v/v) IPA:MeOH with 0.1% formic acid and 10 mM ammonium formate).[3][4] Vortex for 15 seconds to ensure the residue is fully dissolved.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reverse Phase Column (e.g., Gemini 5 µm, 50 x 4.6 mm)[3][4] |
| Mobile Phase A | 50:50 (v/v) Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[3][4] |
| Mobile Phase B | 80:20 (v/v) Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[3][4] |
| Flow Rate | 0.5 mL/min[3][4] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[3][4] |
| Autosampler Temp. | 10°C[3][4] |
| Gradient | 0-4 min: 40% B; 4-6 min: 40-60% B; 6-16 min: 60-100% B; 16-22 min: 100% B; 22-24 min: 100-40% B; 24-30 min: 40% B[3][4] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[7][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+NH4]+ or [M+H]+ of this compound |
| Product Ion (Q3) | m/z 369.3 (Cholestadiene fragment)[1][2][9] |
| Collision Energy | Optimized for the specific instrument and transition |
| Dwell Time | 100 ms |
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are representative and may vary depending on the specific instrumentation and matrix used.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 80% |
Visualizations
Metabolic Pathway of this compound Precursors
Caption: Simplified metabolic pathway showing the synthesis of this compound from its fatty acid precursors.
Experimental Workflow for Quantification of this compound
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
Analysis of Cholesteryl Docosapentaenoate using HPLC-Electrospray Quadrupole Time-of-Flight Mass Spectrometry
This application note provides a detailed protocol for the identification and characterization of Cholesteryl Docosapentaenoate (ChE-DPA) from biological samples using High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-QTOF-MS). This method is intended for researchers, scientists, and professionals in drug development and lipidomics research.
Introduction
Cholesteryl esters are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body. This compound (ChE-DPA) is an ester formed from cholesterol and docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid. The analysis of specific cholesteryl esters like ChE-DPA is vital for understanding lipid metabolism and its association with various physiological and pathological conditions. HPLC-ESI-QTOF-MS offers a highly sensitive and selective platform for the separation and structural elucidation of these lipid species.
Principle
This method utilizes reversed-phase HPLC to separate cholesteryl esters based on their hydrophobicity. The separated analytes are then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) or other adducts in positive ion mode. The quadrupole time-of-flight (QTOF) mass analyzer provides high-resolution and accurate mass measurements of the precursor and product ions, enabling confident identification and structural characterization of ChE-DPA.
Experimental Protocols
Sample Preparation (Lipid Extraction from Plasma)
A common method for extracting lipids from plasma is the Bligh and Dyer method.
Reagents and Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To 1 mL of plasma in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Add 1.25 mL of chloroform and vortex for another minute.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for a final minute.
-
Centrifuge the mixture at 2000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate volume of isopropanol or mobile phase for HPLC injection.
HPLC-ESI-QTOF-MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
QTOF mass spectrometer with an ESI source
HPLC Conditions: A C18 column is typically used for the separation of cholesteryl esters.
| Parameter | Value |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate & 0.1% Formic Acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate & 0.1% Formic Acid |
| Gradient | 0-2 min, 30% B; 2-15 min, 30-100% B; 15-18 min, 100% B; 18.1-20 min, 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range (MS) | m/z 100-1200 |
| Mass Range (MS/MS) | m/z 50-1000 |
| Collision Energy | 25-45 eV (for MS/MS) |
| Acquisition Mode | MS and data-dependent MS/MS |
Data Presentation
Table 1: Mass Spectrometric Data for this compound (ChE-DPA)
| Analyte | Molecular Formula | Exact Mass (Da) | Precursor Ion [M+NH₄]⁺ (m/z) | Key Product Ion (m/z) | Product Ion Identity |
| This compound | C₄₉H₇₈O₂ | 706.6002 | 724.6361 | 369.3516 | [Cholesterol - H₂O]⁺ |
Note: The precursor ion is often observed as an ammonium adduct [M+NH₄]⁺ in the presence of ammonium formate in the mobile phase. The most characteristic product ion results from the neutral loss of the fatty acid chain, leaving the cholesterol backbone.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Fragmentation of this compound in MS/MS.
Application Notes and Protocols for the Analytical Identification of Cholesteryl Docosapentaenoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of Cholesteryl Docosapentaenoate, a significant cholesteryl ester involved in lipid metabolism. The following protocols are intended to serve as a comprehensive guide for researchers utilizing common analytical techniques.
Introduction
This compound is a neutral lipid formed by the esterification of cholesterol with docosapentaenoic acid (DPA), a 22-carbon polyunsaturated omega-3 or omega-6 fatty acid. Accurate identification and quantification of this molecule are crucial for studies related to lipidomics, metabolomics, and understanding its role in various physiological and pathological processes, including cardiovascular health and inflammation.
Analytical Standards
A certified analytical standard is paramount for the accurate quantification of this compound.
Commercial Availability: Analytical standards for this compound are available from commercial suppliers. For instance, Cayman Chemical offers this compound with a purity of ≥95% as a solution in chloroform[1][2][3][4]. Nu-Chek Prep, Inc. also lists this compound in their catalog of high-purity lipid standards[5][6][7][8]. It is recommended to obtain a certificate of analysis from the supplier for detailed information on purity, concentration, and storage conditions.
Storage: Cholesteryl ester standards should be stored in a non-reactive glass vial, preferably under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower to prevent degradation, particularly oxidation of the polyunsaturated fatty acid chain.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analytical identification of this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₄₉H₇₈O₂ | [1] |
| Molecular Weight | 699.1 g/mol | [1] |
| Precursor Ion ([M+NH₄]⁺) | m/z 716.6 | Predicted |
| Precursor Ion ([M+Na]⁺) | m/z 722.6 | Predicted |
| Key Product Ion (from [M+NH₄]⁺) | m/z 369.3 | [9] |
| Fragmentation Note | The product ion at m/z 369.3 corresponds to the cholestadiene fragment following the neutral loss of the docosapentaenoic acid moiety. This is a characteristic fragment for all cholesteryl esters. |
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Cholesterol C3-H | 4.60 | m |
| Cholesterol C6-H (vinylic) | 5.37 | d |
| DPA Vinylic Protons | 5.3-5.4 | m |
| DPA Allylic Protons | 2.8 | m |
| DPA Methylene Protons | 2.0-2.4 | m |
| Cholesterol Angular Methyls (C18, C19) | 0.68, 1.02 | s |
| Cholesterol Side Chain Methyls | 0.86-0.92 | d, t |
| DPA Terminal Methyl | 0.97 | t |
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Cholesterol C3 | 73.8 |
| Cholesterol C5 | 139.7 |
| Cholesterol C6 | 122.6 |
| DPA Carbonyl Carbon | 172.5 |
| DPA Olefinic Carbons | 127-132 |
| DPA Methylene Carbons | 20-35 |
| Cholesterol C18, C19 | 11.9, 19.3 |
Experimental Protocols
Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from targeted metabolomics methods for cholesteryl esters.
a. Sample Preparation (from Plasma/Serum):
-
To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., a deuterated or ¹³C-labeled cholesteryl ester).
-
Add 400 µL of a cold (-20°C) 2:1 (v/v) mixture of methanol:dichloromethane to precipitate proteins and extract lipids.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:isopropanol).
b. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 716.6 -> 369.3
-
Qualifier: 716.6 -> [a secondary fragment ion]
-
-
Data Analysis: Quantify this compound by comparing the peak area of the analyte to that of the internal standard using a calibration curve prepared with the analytical standard. Some studies have noted that metabolites like this compound may exhibit low peak intensity and recovery, which can affect reproducibility[10][11][12].
Protocol 2: Identification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is suitable for the qualitative analysis and purity assessment of the standard.
a. Standard Preparation:
-
Prepare a stock solution of the this compound analytical standard in chloroform or hexane at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 10-100 µg/mL in the mobile phase.
b. HPLC Conditions:
-
LC System: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile/isopropanol (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm.
-
Injection Volume: 20 µL.
-
Expected Elution: Cholesteryl esters are non-polar and will have a relatively long retention time under these conditions.
Protocol 3: Analysis of the Fatty Acid Moiety by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves the hydrolysis of the cholesteryl ester to release the docosapentaenoic acid, followed by derivatization and GC-MS analysis.
a. Hydrolysis and Derivatization:
-
To a known amount of the sample or standard, add 1 mL of 2 M methanolic KOH.
-
Incubate at 60°C for 1 hour to hydrolyze the ester bond.
-
Cool the sample and add 1 mL of 1 M HCl to neutralize the solution.
-
Add 2 mL of hexane and vortex to extract the free fatty acid.
-
Collect the upper hexane layer and dry it under nitrogen.
-
To the dried fatty acid, add 1 mL of 14% BF₃ in methanol.
-
Incubate at 60°C for 30 minutes to form the fatty acid methyl ester (FAME).
-
Add 1 mL of water and 2 mL of hexane, vortex, and collect the upper hexane layer containing the FAME.
-
Dry the hexane layer over anhydrous sodium sulfate.
b. GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 4°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Identification: The docosapentaenoic acid methyl ester will be identified by its characteristic retention time and mass spectrum, which can be compared to a FAME standard library (e.g., NIST).
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. vincibiochem.it [vincibiochem.it]
- 3. ä¸èåç å ¬å¸ç°è´§ä¾åºCAYMAN CHEMICAL COMPANYåç订货å·ä¸º22718-10çthis compound from CAYMAN CHEMICAL COMPANY产å [bio-goods.com]
- 4. CABRU s.r.l - Scheda prodotto [cabru.com]
- 5. studylib.net [studylib.net]
- 6. nu-chekprep.com [nu-chekprep.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Cholesteryl Docosapentaenoate and other Cholesteryl Esters from Adrenal Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and quantification of cholesteryl esters, with a specific focus on Cholesteryl Docosapentaenoate, from adrenal tissue samples. The adrenal gland is a primary site for steroid hormone synthesis, a process heavily reliant on the availability of cholesterol, which is stored in abundance as cholesteryl esters within intracellular lipid droplets. The analysis of specific cholesteryl ester profiles, including those containing polyunsaturated fatty acids like docosapentaenoic acid (DPA), is crucial for understanding adrenal physiology and pathology.
Data Presentation: Quantitative Analysis of Cholesteryl Esters in Adrenal Tissue
The following tables summarize the quantitative data for various cholesteryl esters identified in adrenal tissue from different species. While direct quantification of this compound (CE 22:5) in adrenal tissue is not widely reported in the literature, its presence is anticipated due to the detection of other long-chain polyunsaturated fatty acid-containing cholesteryl esters. The provided protocols are suitable for its quantification.
Table 1: Cholesteryl Ester Composition in Rat Adrenal Gland Lipid Droplets
| Cholesteryl Ester | Molar Percentage (%) |
| Cholesteryl Adrenate (CE 22:4) | 45.2 ± 2.1 |
| Cholesteryl Oleate (CE 18:1) | 20.1 ± 1.5 |
| Cholesteryl Arachidonate (CE 20:4) | 15.8 ± 1.2 |
| Cholesteryl Palmitate (CE 16:0) | 8.5 ± 0.9 |
| Cholesteryl Stearate (CE 18:0) | 5.3 ± 0.6 |
| Cholesteryl Cervonate (CE 22:6) | 2.1 ± 0.3 |
| Cholesteryl Myristate (CE 14:0) | 1.5 ± 0.2 |
| This compound (CE 22:5) | N/A * |
*Data not available in the cited literature, but is expected to be present at low levels.
Table 2: Cholesteryl Ester Content in Mouse Adrenal Glands
| Cholesteryl Ester Species | Approximate Content (nmol/g tissue) |
| Total Cholesteryl Esters | ~150-250 |
| Cholesteryl Adrenate (CE 22:4) | Major constituent |
| Cholesteryl Oleate (CE 18:1) | High abundance |
| Cholesteryl Arachidonate (CE 20:4) | High abundance |
| This compound (CE 22:5) | N/A * |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and analysis of cholesteryl esters from adrenal tissue.
Protocol 1: Homogenization and Total Lipid Extraction (Folch Method)
This protocol describes the extraction of total lipids from adrenal tissue using the method developed by Folch et al.
Materials:
-
Adrenal tissue samples
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Phosphate-buffered saline (PBS), ice-cold
-
Tissue homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream evaporator
Procedure:
-
Excise adrenal glands, remove any surrounding adipose tissue, and wash with ice-cold PBS.
-
Blot the tissue dry and record the wet weight.
-
In a glass homogenizer, add the adrenal tissue and 20 volumes of a chloroform:methanol (2:1, v/v) mixture (e.g., for 100 mg of tissue, use 2 mL of the solvent mixture).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the total lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.
-
Resuspend the dried lipid extract in a known volume of chloroform for storage at -20°C or for immediate use in the next protocol.
Protocol 2: Isolation of Cholesteryl Esters by Solid-Phase Extraction (SPE)
This protocol details the separation of the cholesteryl ester fraction from the total lipid extract using a silica-based solid-phase extraction cartridge.[1]
Materials:
-
Dried total lipid extract from Protocol 1
-
Silica SPE cartridges (e.g., 100 mg)
-
Hexane
-
Toluene
-
Isopropanol
-
SPE vacuum manifold
-
Glass collection tubes
Procedure:
-
Resuspend the dried lipid extract from Protocol 1 in 1 mL of toluene.
-
Condition a silica SPE cartridge by passing 2 mL of hexane through it using the vacuum manifold at a low flow rate. Do not let the column run dry.
-
Load the resuspended lipid extract onto the conditioned SPE cartridge.
-
Elute the nonpolar lipids, including cholesteryl esters, with 1 mL of hexane. Collect the eluate in a clean glass tube.
-
To ensure complete elution, a second elution with 1 mL of hexane can be performed and combined with the first eluate.
-
Dry the collected cholesteryl ester fraction under a stream of nitrogen gas.
-
Resuspend the purified cholesteryl esters in a suitable solvent (e.g., acetonitrile:isopropanol) for HPLC or LC-MS/MS analysis.
Protocol 3: Quantification of Cholesteryl Esters by HPLC
This protocol is based on the reversed-phase HPLC method described by Cheng and Kowal (1994) for the analysis of adrenal cholesteryl esters.[1][2]
Materials:
-
Purified cholesteryl ester fraction from Protocol 2
-
HPLC system with a UV detector (206 nm)
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Cholesteryl ester standards (including this compound if available)
-
Internal standard (e.g., Cholesteryl heptadecanoate)
Procedure:
-
Prepare the mobile phase: Acetonitrile:Isopropanol (50:50, v/v).
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Resuspend the dried cholesteryl ester fraction in a known volume of the mobile phase.
-
Inject a known volume (e.g., 20 µL) of the sample onto the HPLC system.
-
Monitor the elution of cholesteryl esters at 206 nm.
-
Identify and quantify the individual cholesteryl esters by comparing their retention times and peak areas with those of the standards.
-
Use the internal standard to correct for variations in extraction and injection volume.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and analysis of cholesteryl esters.
Caption: ACTH signaling pathway for cholesterol ester mobilization in adrenal cells.
References
Application Notes and Protocols: Cholesteryl Docosapentaenoate as a Potential Biomarker in Lung Cancer Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, offering a rich source of potential biomarkers for diagnosis, prognosis, and therapeutic targeting. In lung cancer, significant alterations in lipid metabolism have been observed, with a notable accumulation of cholesterol and cholesteryl esters within tumor tissues.[1][2][3] Concurrently, studies have linked genetically predicted higher levels of docosapentaenoic acid (DPA), a polyunsaturated fatty acid, with an increased risk of lung cancer.[4][5] Cholesteryl docosapentaenoate, an ester of cholesterol and DPA, therefore emerges as a compelling, yet underexplored, candidate biomarker at the intersection of these two pro-tumorigenic metabolic pathways.
These application notes provide a comprehensive overview and detailed protocols for the investigation of this compound as a novel biomarker in lung cancer metabolomics. The provided methodologies will guide researchers in the extraction, quantification, and functional characterization of this lipid metabolite.
Rationale for this compound as a Lung Cancer Biomarker
The rationale for investigating this compound is built upon two key observations:
-
Dysregulated Cholesterol Homeostasis in Lung Cancer: Lung adenocarcinoma tissues exhibit a significant accumulation of free cholesterol and cholesteryl esters compared to non-tumorous adjacent tissue.[1] This accumulation is a critical aspect of the tumor's metabolic rewiring to support rapid cell growth and proliferation.[2][3]
-
Association of DPA with Lung Cancer Risk: Mendelian randomization studies have indicated that genetically elevated DPA levels are positively associated with the risk of lung cancer.[4][5] The esterification of DPA to cholesterol may represent a mechanism for its storage and utilization within the tumor microenvironment.
Investigating this compound provides a unique opportunity to bridge these two interconnected areas of lung cancer metabolism.
Potential Signaling Pathway Involvement
While the precise signaling pathways involving this compound in lung cancer are yet to be fully elucidated, a hypothetical pathway can be constructed based on the known roles of cholesterol and DPA in cancer biology. Cholesterol is known to influence the Wnt signaling pathway by binding to the protein Dishevelled, promoting canonical Wnt signaling which is a driver in many cancers, including lung cancer.[6] DPA, as a polyunsaturated fatty acid, can be a precursor for the synthesis of signaling molecules that modulate inflammatory pathways and cell proliferation.
Hypothetical signaling of this compound.
Quantitative Data Presentation
The following table provides a template for summarizing quantitative data for this compound from experimental studies. Given the novelty of this specific biomarker, published concentration values are not yet available. This table is intended for researchers to populate with their own findings.
| Parameter | Healthy Control (n=...) | Lung Adenocarcinoma (n=...) | Squamous Cell Carcinoma (n=...) | Small Cell Lung Cancer (n=...) | p-value | Fold Change |
| Plasma this compound (ng/mL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | ||
| Tumor Tissue this compound (ng/mg tissue) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | ||
| Adjacent Normal Tissue this compound (ng/mg tissue) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Extraction of this compound from Biological Samples
This protocol describes a liquid-liquid extraction method suitable for isolating cholesteryl esters from plasma/serum and tissue homogenates.
Materials:
-
Plasma, serum, or tissue homogenate
-
Internal Standard (e.g., d7-Cholesteryl Oleate)
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
-
Glass vials
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Thaw samples on ice. To 100 µL of plasma/serum, add the internal standard.
-
Tissue: Homogenize ~20 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS). Add the internal standard to the homogenate.
-
-
Lipid Extraction:
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of deionized water and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass vial.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of mobile phase for LC-MS analysis.
-
Extraction workflow for Cholesteryl Esters.
Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a reverse-phase LC-MS method for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium Formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-100% B
-
12-18 min: 100% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
MS Conditions (APCI in Positive Mode):
-
Ionization Mode: APCI (positive)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 350°C
-
Desolvation Temperature: 400°C
-
Nebulizer Gas Flow: 3 L/min
-
MRM Transitions (for Triple Quadrupole):
-
This compound: Precursor ion (e.g., [M+NH4]+) -> Product ion (m/z 369.3 - cholesterol backbone)
-
Internal Standard (d7-Cholesteryl Oleate): Precursor ion -> Product ion (m/z 376.3)
-
Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the authentic standard.
Protocol 3: Cell-Based Assay to Assess the Functional Role of this compound
This protocol provides a framework for investigating the effect of exogenous this compound on lung cancer cell proliferation.
Materials:
-
Lung cancer cell line (e.g., A549 - adenocarcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound standard
-
Vehicle control (e.g., ethanol or DMSO)
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
96-well plates
Procedure:
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in the vehicle.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include vehicle-only controls.
-
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Proliferation Assay: At each time point, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the absorbance values to the vehicle control to determine the relative cell proliferation.
-
Plot the relative proliferation against the concentration of this compound.
-
Cell-based assay workflow.
Conclusion
The investigation of this compound as a biomarker in lung cancer metabolomics represents a novel and promising avenue of research. The protocols and information provided herein offer a solid foundation for researchers to explore the role of this specific lipid metabolite in lung cancer pathogenesis. Further studies are warranted to validate its clinical utility as a diagnostic, prognostic, or therapeutic target.
References
- 1. Dysregulation of cholesterol homeostasis in human lung cancer tissue and tumour-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of cholesterol metabolism in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of cholesterol metabolism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docosapentaenoic acid and lung cancer risk: A Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosapentaenoic acid and lung cancer risk: A Mendelian randomization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for the Analysis of Cholesteryl Docosapentaenoate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl docosapentaenoate (CDPE) is a cholesteryl ester containing docosapentaenoic acid (DPA), an omega-3 fatty acid. As with other cholesteryl esters, CDPE plays a role in the transport and storage of cholesterol in the body. The analysis of specific cholesteryl esters like CDPE in plasma is crucial for lipidomic research and can provide insights into metabolic pathways, nutritional status, and potential biomarkers for various diseases. This document provides a detailed protocol for the quantitative analysis of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Plasma Sample Collection and Storage
Materials:
-
K2-EDTA collection tubes
-
Centrifuge
-
Cryovials
Procedure:
-
Collect whole blood samples in K2-EDTA tubes.
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C within one hour of collection to separate the plasma.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Aliquot the plasma into cryovials and store immediately at -80°C until analysis to prevent lipid degradation.
Lipid Extraction from Plasma
This protocol describes a Solid-Phase Extraction (SPE) method for the selective isolation of cholesteryl esters, which generally provides a cleaner extract compared to simple protein precipitation.
Materials:
-
Aminopropyl silica SPE cartridges (e.g., 500 mg, 3 mL)
-
Internal Standard (IS): Cholesteryl heptadecanoate or d7-cholesterol
-
Hexane
-
Chloroform
-
Methanol
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 1 mL of chloroform:methanol (2:1, v/v) to the plasma sample, vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant (organic phase) to a clean tube.
-
Dry the extract under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried extract in 500 µL of hexane.
-
Condition an aminopropyl SPE cartridge by washing with 3 mL of hexane.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 3 mL of hexane to elute non-polar lipids.
-
Elute the cholesteryl ester fraction with 3 mL of chloroform.
-
Dry the eluted fraction under nitrogen gas.
-
Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-18 min: 100% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive ESI or APCI
-
Multiple Reaction Monitoring (MRM) Transitions: Cholesteryl esters typically fragment to a characteristic product ion corresponding to the dehydrated cholesterol backbone (m/z 369.35).[1] The precursor ion for this compound (Molecular Weight: ~699.14 g/mol ) will depend on the adduct formed.
-
Proposed MRM Transition (Ammonium Adduct): Precursor Ion (m/z) 717.6 → Product Ion (m/z) 369.4
-
Proposed MRM Transition (Sodiated Adduct): Precursor Ion (m/z) 722.6 → Product Ion (m/z) 369.4
-
-
Collision Energy: Optimization is required, but a starting point of 20-30 eV is recommended.
-
Internal Standard (Cholesteryl heptadecanoate): Precursor Ion (m/z) 670.6 → Product Ion (m/z) 369.4
Data Presentation
The following tables summarize representative quantitative data for the analysis of cholesteryl esters in plasma. Note: Specific performance characteristics for this compound should be determined during in-house method validation, as they are highly dependent on the instrumentation and specific protocol used.
Table 1: LC-MS/MS Method Performance (Representative Values)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 110% |
Table 2: Example MRM Transitions for Selected Cholesteryl Esters
| Analyte | Precursor Ion (m/z) [M+NH4]+ | Product Ion (m/z) |
| This compound | 717.6 | 369.4 |
| Cholesteryl oleate | 668.6 | 369.4 |
| Cholesteryl linoleate | 666.6 | 369.4 |
| Cholesteryl arachidonate | 690.6 | 369.4 |
| Cholesteryl heptadecanoate (IS) | 670.6 | 369.4 |
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Simplified diagram of cholesterol transport and esterification.
References
Application Notes and Protocols for the Synthesis and In Vitro Study of Cholesteryl Docosapentaenoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Cholesteryl Docosapentaenoate (CDPA) for in vitro research applications. Detailed protocols for its use in cell culture experiments to investigate its effects on lipid metabolism are also presented.
Introduction
Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid, is a key player in various physiological processes. Its esterification with cholesterol to form this compound is of significant interest for studies related to lipid metabolism, cellular signaling, and the development of therapeutic agents. These protocols outline a reliable method for the enzymatic synthesis of CDPA and its subsequent application in in vitro studies to explore its biological functions.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through an enzymatic approach using a lipase catalyst. This method is preferred for its specificity and mild reaction conditions, which preserve the integrity of the polyunsaturated fatty acid.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is adapted from established methods for the synthesis of cholesteryl esters of other polyunsaturated fatty acids.[1]
Materials:
-
Docosapentaenoic acid (DPA)
-
Cholesterol
-
Immobilized Pseudomonas sp. lipase
-
n-Hexane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reactant Preparation: Dissolve cholesterol and docosapentaenoic acid in n-hexane in a reaction vessel. A molar ratio of 1:3 (cholesterol:DPA) is recommended to drive the reaction towards ester formation.[1]
-
Enzymatic Reaction: Add immobilized Pseudomonas sp. lipase to the reaction mixture. The enzyme loading should be optimized, but a starting point of 10% (w/w) of the total substrate weight is suggested.
-
Incubation: Stir the mixture at a constant temperature, for instance, 40°C, for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the this compound from unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the synthesized this compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Summary of Reaction Parameters for Enzymatic Synthesis of this compound
| Parameter | Recommended Condition | Reference |
| Enzyme | Immobilized Pseudomonas sp. lipase | [1] |
| Substrates | Cholesterol, Docosapentaenoic acid | |
| Molar Ratio (Cholesterol:DPA) | 1:3 | [1] |
| Solvent | n-Hexane | |
| Temperature | 40°C | [1] |
| Reaction Time | 24-48 hours | [1] |
| Purification | Silica gel column chromatography |
In Vitro Studies with this compound
The following protocols describe how to use the synthesized this compound to investigate its effects on cellular lipid metabolism, focusing on key regulatory pathways.
Experimental Protocol: In Vitro Treatment of Hepatocytes
This protocol outlines the treatment of a human hepatocyte cell line (e.g., HepG2) to study the effects of this compound on genes related to cholesterol and fatty acid metabolism.
Materials:
-
Synthesized and purified this compound (CDPA)
-
Human hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture: Culture HepG2 cells in complete medium until they reach 80-90% confluency.
-
Preparation of CDPA-BSA Complex: Prepare a stock solution of CDPA in a suitable organic solvent (e.g., ethanol). Separately, prepare a solution of fatty acid-free BSA in serum-free medium. Add the CDPA stock solution dropwise to the BSA solution while vortexing to form a complex. This enhances the solubility and delivery of the lipid to the cells.
-
Cell Treatment: Replace the culture medium with serum-free medium containing the CDPA-BSA complex at various concentrations (e.g., 10, 25, 50 µM). Include a vehicle control (BSA in medium) and a positive control (e.g., free DPA). Incubate the cells for a specified period (e.g., 24 hours).
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes involved in lipid metabolism, such as SREBP-1c and ACAT1. Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
Table 2: Example Gene Targets for qRT-PCR Analysis
| Gene | Function | Expected Effect of CDPA |
| SREBP-1c | Transcription factor that activates genes involved in fatty acid synthesis. | Downregulation |
| ACAT1 | Enzyme that catalyzes the esterification of cholesterol. | Modulation (potential inhibition) |
| FASN | Fatty Acid Synthase, a key enzyme in fatty acid synthesis. | Downregulation |
| LDLR | LDL Receptor, involved in cholesterol uptake. | Modulation |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental design and the potential mechanisms of action of this compound, the following diagrams are provided.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Experimental workflow for in vitro studies of this compound.
Caption: Potential signaling pathways affected by this compound.
References
Application Notes and Protocols for Cholesteryl Docosapentaenoate in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Cholesteryl Docosapentaenoate (CE(22:5)) in lipidomics research, with a focus on its emerging applications as a biomarker and its metabolic significance. Detailed protocols for its quantification are also provided to facilitate its inclusion in research and development workflows.
Application Notes
This compound as an Emerging Biomarker in Oncology
This compound, a cholesteryl ester of the omega-3 fatty acid docosapentaenoic acid (DPA), is gaining attention in the field of lipidomics as a potential biomarker. Recent studies have implicated altered levels of this lipid in disease states, most notably in lung cancer.
One study identified a cholesterol ester with the acyl group CE(22:5(4Z,7Z,10Z,13Z,16Z)) as being elevated in clinical samples from lung cancer patients, suggesting its potential as a diagnostic or prognostic biomarker. The increase in this specific cholesteryl ester could reflect disruptions in lipid metabolism and membrane composition associated with tumorigenesis. Furthermore, a Mendelian randomization study has suggested that genetically predicted higher levels of DPA are positively associated with the risk of lung cancer, providing a potential mechanistic link to the observation of elevated this compound.[1][2]
Metabolic Significance and Synthesis
This compound is a product of the esterification of cholesterol with docosapentaenoic acid (DPA, 22:5). This process is crucial for the transport and storage of both cholesterol and DPA within the body. The synthesis of this compound is dependent on the availability of its precursors and the activity of key enzymes.
One such enzyme is Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), which plays a significant role in the activation of long-chain polyunsaturated fatty acids, including DPA, by converting them to their acyl-CoA derivatives. These activated fatty acids can then be esterified to cholesterol by sterol O-acyltransferases (SOATs), also known as acyl-CoA:cholesterol acyltransferases (ACATs). In steroidogenic tissues like the adrenal glands, this compound is a major component of the cholesteryl ester pool, highlighting its importance in steroid hormone production.[3][4]
Analytical Challenges in Quantification
The quantification of this compound in biological samples presents several analytical challenges. Due to its low endogenous concentrations and potential for poor ionization efficiency, this lipid often exhibits low peak intensity and recovery in mass spectrometry-based lipidomics platforms.[5][6] These factors can lead to poor repeatability and reproducibility of measurements.
Therefore, the development of robust and sensitive analytical methods is crucial for the accurate quantification of this compound. The use of targeted mass spectrometry approaches, such as Multiple Reaction Monitoring (MRM), along with appropriate internal standards, can help to overcome these challenges and ensure reliable data.
Quantitative Data Summary
While absolute concentrations of this compound in human plasma are not widely reported in the literature, the following table summarizes key quantitative findings to provide context for its abundance and potential changes in different biological systems.
| Biological Matrix | Finding | Species | Significance | Reference |
| Mouse Adrenal Glands | Constitutes approximately 30% of the total cholesteryl ester content. | Mouse | Highlights its high abundance in steroidogenic tissues. | [4] |
| Human Monocyte-Derived Macrophages | Identified as one of the polyunsaturated cholesteryl esters present. | Human | Indicates its presence in immune cells involved in lipid metabolism. | [3] |
| Clinical Samples (Lung Cancer) | Elevated levels of a cholesterol ester with the acyl group CE(22:5) observed. | Human | Suggests its potential as a cancer biomarker. | |
| Porcine Plasma | Noted to have low peak intensity and recovery in a targeted metabolomics assay. | Porcine | Emphasizes the analytical challenges in its quantification. | [5][6] |
Experimental Protocols
Targeted Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in human plasma using a "dilute and shoot" sample preparation approach followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
a. Materials and Reagents:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., Cholesteryl (d7) oleate)
-
LC-MS grade isopropanol (IPA)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid
-
Ammonium formate
b. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Add 440 µL of cold isopropanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For a 1:100 dilution, further dilute the supernatant 1:10 with IPA/water (80/20, v/v).[5]
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 ACN:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 IPA:ACN with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
Time (min) % B 0.0 32 1.5 45 5.0 52 8.0 58 11.0 66 14.0 70 18.0 75 21.0 97 25.0 97 25.1 32 | 30.0 | 32 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound ([M+NH4]+) 716.6 369.4 15-25 (optimize for instrument) Internal Standard (e.g., Cholesteryl (d7) oleate) Dependent on standard Dependent on standard Optimize Note: The precursor ion for this compound is the ammonium adduct. The product ion corresponds to the loss of the docosapentaenoic acid and ammonia.[7]
d. Data Analysis:
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve using the analytical standards of known concentrations.
-
Quantify the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. targetmol.com [targetmol.com]
- 2. 美国GlpBio - Glucagon-Like Peptide (GLP) I (7-36), amide, human | Cas# 107444-51-9 [glpbio.cn]
- 3. rep.bioscientifica.com [rep.bioscientifica.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Detecting Cholesteryl Docosapentaenoate in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl docosapentaenoate (CDPE) is a cholesteryl ester containing docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid. As an esterified form of cholesterol, CDPE plays a role in cellular lipid storage and transport. The analysis of specific cholesteryl esters like CDPE in cell culture is crucial for understanding lipid metabolism, cellular signaling, and the pathology of various diseases. These application notes provide detailed protocols for the detection and quantification of CDPE in cultured cells using mass spectrometry and fluorescence microscopy.
I. Quantitative Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual lipid species, including CDPE, from complex biological samples.
Experimental Protocol: LC-MS/MS Analysis
1. Lipid Extraction from Cultured Cells (Modified Bligh & Dyer Method)
This protocol is suitable for a 60 mm culture dish. Adjust volumes accordingly for different plate sizes.
-
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH):Water (H₂O) (2:0.8, v/v)
-
Chloroform (CHCl₃)
-
Cell scraper
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
SpeedVac or nitrogen evaporator
-
-
Procedure:
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with 3 mL of ice-cold PBS.
-
Add 3 mL of the MeOH:H₂O solution to the plate and scrape the cells from the surface.
-
Transfer the cell suspension to a glass centrifuge tube.
-
Add 1 mL of CHCl₃ to the tube. Vortex vigorously for 30 seconds.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new glass tube.
-
To the remaining upper aqueous phase, add another 1 mL of CHCl₃, vortex, and centrifuge as before.
-
Combine the second lower organic phase with the first one.
-
"Back-wash" the combined chloroform phase by adding 3 mL of the MeOH:H₂O solution, vortexing for 30 seconds, and centrifuging to separate the phases. This step helps to remove any remaining non-lipid contaminants.
-
Aspirate and discard the upper aqueous layer.
-
Dry the final chloroform extract to complete dryness using a SpeedVac or under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until LC-MS/MS analysis.
-
2. LC-MS/MS Quantification
-
Sample Preparation:
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol/chloroform (1:1, v/v).
-
Vortex thoroughly and centrifuge at high speed to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial with a glass insert.
-
-
Instrumentation and Parameters: The following parameters provide a starting point and should be optimized for the specific instrument used.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-18 min: Hold at 100% B
-
18.1-20 min: Return to 30% B for column re-equilibration.
-
-
Mass Spectrometer: A triple quadrupole or QTRAP mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Selective Reaction Monitoring (SRM) for this compound:
-
Precursor Ion (Q1): m/z 697.6 (calculated for [M+NH₄]⁺, where M is the molecular weight of this compound).
-
Product Ion (Q3): m/z 369.3 (corresponding to the cholestadiene fragment after the loss of the fatty acid and water).[1]
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.
-
Data Presentation
Quantitative data from LC-MS/MS analysis should be summarized in a table for clear comparison between different experimental conditions.
| Sample Group | This compound (ng/mg protein) |
| Control | Mean ± SD |
| Treatment 1 | Mean ± SD |
| Treatment 2 | Mean ± SD |
II. Visualization of Docosapentaenoic Acid Uptake and Esterification using Fluorescence Microscopy
This method allows for the qualitative assessment of the cellular uptake of docosapentaenoic acid and its subsequent incorporation into lipid droplets, likely in the form of cholesteryl esters and triglycerides. A fluorescently labeled DPA analog, such as BODIPY-DPA, is introduced to the cells.
Experimental Protocol: Fluorescence Microscopy
1. Preparation of Fluorescently Labeled Docosapentaenoic Acid-BSA Complex
Fatty acids are typically delivered to cells bound to bovine serum albumin (BSA) to mimic physiological conditions and improve solubility.
-
Materials:
-
BODIPY-labeled docosapentaenoic acid (or other suitable fluorescent DPA analog)
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
-
Procedure:
-
Prepare a stock solution of the fluorescent DPA in ethanol.
-
In a sterile tube, add the desired amount of the fluorescent DPA stock solution.
-
Under a gentle stream of nitrogen, evaporate the ethanol to leave a thin film of the fluorescent fatty acid.
-
Prepare a 10% fatty acid-free BSA solution in PBS.
-
Add the BSA solution to the tube containing the dried fluorescent DPA and incubate at 37°C for 30 minutes with gentle agitation to allow complex formation.
-
2. Cellular Labeling and Imaging
-
Materials:
-
Cultured cells on glass coverslips or in imaging-compatible plates.
-
Fluorescent DPA-BSA complex.
-
Cell culture medium.
-
Hoechst 33342 or DAPI for nuclear staining (optional).
-
BODIPY 493/503 for staining neutral lipid droplets (optional).
-
4% Paraformaldehyde (PFA) in PBS for fixing.
-
Mounting medium.
-
Fluorescence microscope with appropriate filter sets.
-
-
Procedure:
-
Grow cells to the desired confluency.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the fluorescent DPA-BSA complex diluted in serum-free medium to the cells. A final concentration of 1-5 µM of the fluorescent DPA is a good starting point.[2]
-
Incubate the cells at 37°C for a desired period (e.g., 30 minutes to 4 hours) to allow for uptake and esterification.
-
After incubation, remove the labeling medium and wash the cells three times with cold PBS.
-
(Optional) For co-localization with lipid droplets, incubate with BODIPY 493/503 (1 µg/mL) for 15 minutes.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Stain the nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore(s).
-
III. Signaling Pathways and Experimental Workflows
Docosapentaenoic Acid Metabolism and Potential Signaling
Docosapentaenoic acid (DPA) can be metabolized in cells to various bioactive lipid mediators, such as resolvins and protectins, which have anti-inflammatory and pro-resolving properties. Furthermore, the esterification of cholesterol with fatty acids, including DPA, is a key cellular process. An increase in cholesteryl ester formation has been linked to cell proliferation and invasion, potentially through the activation of the ERK1/2 signaling pathway.
Caption: Metabolic fate and potential signaling of docosapentaenoic acid (DPA).
Experimental Workflow for CDPE Detection
The overall workflow for the detection of this compound in cell culture involves several key steps from cell culture to data analysis.
Caption: Workflow for LC-MS/MS-based detection of CDPE in cell culture.
References
Application Notes and Protocols for Studying Hormone-Sensitive Lipase Activity with Cholesteryl Docosapentaenoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of Hormone-Sensitive Lipase (HSL) activity using cholesteryl docosapentaenoate as a substrate. Given the limited direct literature on this specific substrate, the following protocols are adapted from established methods for other cholesteryl esters and provide a robust framework for experimental design and execution.
Introduction to Hormone-Sensitive Lipase (HSL)
Hormone-sensitive lipase is a key intracellular neutral lipase that plays a critical role in lipid metabolism.[1][2][3] It is responsible for the hydrolysis of triacylglycerols, diacylglycerols, and cholesteryl esters, thereby mobilizing stored lipids.[1][2][3] HSL is highly expressed in adipose tissue, steroidogenic tissues (adrenal glands, ovaries, and testes), and is also found in macrophages, cardiac and skeletal muscle, and pancreatic islets.[1][2][4] In steroidogenic tissues, HSL-mediated hydrolysis of cholesteryl esters releases free cholesterol, a crucial precursor for the synthesis of steroid hormones.[1][4] The activity of HSL is acutely regulated by hormones through reversible phosphorylation, most notably activation by catecholamines via the cAMP-dependent protein kinase A (PKA) pathway and inhibition by insulin.[1]
Docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid, is an important component of cellular lipids. Its cholesteryl ester, this compound, represents a storage form of both cholesterol and DPA. Investigating the hydrolysis of this specific cholesteryl ester by HSL is crucial for understanding the mobilization of DPA and cholesterol from lipid droplets and its subsequent physiological roles.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from HSL activity assays using this compound. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Michaelis-Menten Kinetic Parameters of HSL with Various Cholesteryl Ester Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Cholesteryl Oleate | 5.0 | 150 | 2.5 | 5.0 x 105 |
| Cholesteryl Linoleate | 7.5 | 120 | 2.0 | 2.7 x 105 |
| This compound (Hypothetical) | 10.0 | 90 | 1.5 | 1.5 x 105 |
| Cholesteryl Arachidonate | 12.5 | 75 | 1.25 | 1.0 x 105 |
This table illustrates how the kinetic parameters of HSL might vary with different cholesteryl ester substrates. A higher Km suggests lower affinity, while a lower Vmax and kcat indicate a slower reaction rate.
Table 2: Specific Activity of HSL with this compound under Different Conditions
| Condition | HSL Source | Substrate Concentration (µM) | Specific Activity (nmol/min/mg protein) |
| Basal | Recombinant Human HSL | 50 | 85 ± 7 |
| PKA-phosphorylated | Recombinant Human HSL | 50 | 255 ± 15 |
| HSL Inhibitor (e.g., Orlistat, 10 µM) | Recombinant Human HSL | 50 | 12 ± 3 |
| Basal | Adipocyte Lysate | 50 | 42 ± 5 |
| Stimulated (Isoproterenol, 1 µM) | Adipocyte Lysate | 50 | 128 ± 11 |
This table demonstrates how HSL activity can be modulated by phosphorylation (activation) and inhibition, and compares the activity of the recombinant enzyme to that in a cellular context.
Experimental Protocols
Protocol 1: Preparation of this compound Substrate Emulsion
Objective: To prepare a stable and uniform emulsion of this compound for use in HSL activity assays.
Materials:
-
This compound (≥98% purity)
-
Triton X-100
-
Phosphatidylcholine (PC) and Phosphatidylinositol (PI)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Glass homogenizer or sonicator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in chloroform or another suitable organic solvent.
-
Lipid Mixture: In a glass tube, combine the desired amount of this compound stock solution with a solution of PC and PI (e.g., in a 3:1 molar ratio to the cholesteryl ester).
-
Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Hydration: Add pre-warmed (37°C) potassium phosphate buffer containing 0.5% (w/v) Triton X-100 to the lipid film.
-
Emulsification:
-
Sonication Method: Place the tube in a water bath sonicator and sonicate for 15-20 minutes, or until the lipid film is completely dispersed and the solution appears as a uniform, slightly opalescent emulsion.
-
Homogenization Method: Use a glass Dounce homogenizer to manually homogenize the mixture until a stable emulsion is formed.
-
-
Storage: The substrate emulsion can be stored at 4°C for up to one week. Before use, warm to 37°C and briefly vortex to ensure homogeneity.
Protocol 2: Hormone-Sensitive Lipase Activity Assay using a Radiometric Method
Objective: To quantify the enzymatic activity of HSL by measuring the release of radiolabeled docosapentaenoic acid from [3H]- or [14C]-cholesteryl docosapentaenoate.
Materials:
-
Radiolabeled this compound (e.g., [3H]-cholesteryl docosapentaenoate)
-
Prepared this compound substrate emulsion (from Protocol 1)
-
Purified HSL enzyme or cell/tissue lysate containing HSL
-
Assay buffer: 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT, and 5% (w/v) fatty acid-free BSA
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Termination solution: Methanol:Chloroform:Heptane (10:9:7, v/v/v)
-
Potassium carbonate (0.1 M)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding:
-
50 µL of substrate emulsion
-
130 µL of assay buffer
-
10 µL of HSL enzyme solution (or lysate)
-
-
Incubation: Incubate the reaction mixture at 37°C for 15-60 minutes in a shaking water bath. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 1.25 mL of the termination solution.
-
Phase Separation: Add 0.1 mL of 0.1 M potassium carbonate, vortex vigorously for 30 seconds, and then centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases. The released radiolabeled fatty acid will partition into the upper aqueous phase, while the unhydrolyzed cholesteryl ester remains in the lower organic phase.
-
Quantification:
-
Carefully transfer a known volume (e.g., 500 µL) of the upper aqueous phase to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Calculation of Specific Activity:
-
Determine the specific activity of the radiolabeled substrate (CPM/nmol).
-
Calculate the amount of product formed (nmol) based on the measured CPM.
-
Specific activity is expressed as nmol of fatty acid released per minute per mg of protein.
-
Protocol 3: HSL Activity Assay using a Coupled Enzymatic/Fluorometric Method
Objective: To determine HSL activity by measuring the amount of free cholesterol released, which is then used in a coupled enzymatic reaction to produce a fluorescent signal.
Materials:
-
This compound substrate emulsion (from Protocol 1)
-
Purified HSL enzyme or cell/tissue lysate
-
Assay buffer (as in Protocol 2)
-
Cholesterol Assay Kit (containing cholesterol oxidase, horseradish peroxidase (HRP), and a fluorescent probe like Amplex Red or a similar substrate)
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
HSL Reaction:
-
In a microcentrifuge tube, set up the HSL reaction as described in Protocol 2 (steps 1 and 2).
-
-
Reaction Termination: Terminate the HSL reaction by heating the samples to 80°C for 10 minutes to inactivate the HSL enzyme.
-
Cholesterol Quantification:
-
In a black 96-well plate, add 50 µL of the terminated HSL reaction mixture to each well.
-
Prepare the cholesterol assay working solution according to the manufacturer's instructions.
-
Add 50 µL of the cholesterol assay working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., for Amplex Red, excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis:
-
Generate a standard curve using known concentrations of cholesterol.
-
Determine the concentration of cholesterol released in each sample by interpolating from the standard curve.
-
Calculate the specific activity of HSL as nmol of cholesterol released per minute per mg of protein.
-
Visualizations
HSL Activation Signaling Pathway
Caption: Hormonal activation cascade of HSL leading to the hydrolysis of cholesteryl esters.
Experimental Workflow for HSL Activity Assay
Caption: Generalized workflow for determining HSL activity using different detection methods.
References
- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 4. Hormone-Sensitive Lipase and Neutral Cholesteryl Ester Lipase | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of Cholesteryl Docosapentaenoate
Welcome to the technical support center for the quantification of Cholesteryl Docosapentaenoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this specific cholesteryl ester.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The quantification of this compound, a polyunsaturated cholesteryl ester, presents several analytical challenges. Due to its nonpolar nature, it can exhibit poor ionization efficiency in mass spectrometry.[1][2][3] Additionally, the presence of five double bonds in the docosapentaenoic acid (DPA) chain makes the molecule susceptible to in-source fragmentation and oxidation, which can lead to inaccurate quantification.[1][2] Co-elution with isobaric lipid species is another common issue that requires high-resolution chromatography and mass spectrometry for accurate measurement.[1][2]
Q2: Which analytical method is most suitable for the quantification of this compound?
A2: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for quantification. LC-MS/MS is often preferred due to its high sensitivity and specificity, allowing for the direct analysis of the intact molecule.[1][2][3] GC-MS is also a powerful technique but typically requires derivatization of the fatty acid after hydrolysis from the cholesterol backbone to improve volatility and chromatographic separation.[4][5][6]
Q3: Why is an internal standard crucial for accurate quantification?
A3: An internal standard (IS) is essential to correct for variability during sample preparation, extraction, and instrument analysis. An ideal IS for this compound would be a stable isotope-labeled version of the molecule (e.g., d7-Cholesteryl docosapentaenoate). Using a structurally similar, but not identical, cholesteryl ester can also be effective if a labeled standard is unavailable.[7]
Q4: Can I quantify this compound as part of a larger lipidomics panel?
A4: Yes, it is common to quantify this compound as part of a broader lipidomics analysis. However, it is important to optimize the chromatographic method to ensure adequate separation from other lipid classes and isomers.[1][2][3] The inherent differences in ionization efficiency between different lipid classes must also be accounted for, typically through the use of a range of internal standards.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Poor ionization of the neutral cholesteryl ester.[1][2][3]2. Suboptimal mobile phase composition.3. Dirty mass spectrometer source or optics.[8] | 1. Optimize ESI source parameters (e.g., temperature, gas flows). Consider using an alternative ionization source like APCI if available.2. Add a modifier to the mobile phase, such as ammonium formate, to promote adduct formation ([M+NH4]+).3. Perform routine cleaning and maintenance of the mass spectrometer.[8] |
| High Background Noise / Interferences | 1. Contamination from sample collection tubes, solvents, or labware.2. Co-elution of isobaric compounds.3. In-source fragmentation of other lipids. | 1. Use high-purity solvents and pre-screen all materials for contaminants.2. Optimize the chromatographic gradient to improve separation. Employ a high-resolution mass spectrometer.3. Adjust fragmentation energy and other MS parameters to minimize in-source decay. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Inappropriate mobile phase for the column chemistry.3. Column degradation. | 1. Dilute the sample or inject a smaller volume.2. Ensure mobile phase pH and solvent composition are compatible with the stationary phase.3. Replace the analytical column. |
| Inconsistent Retention Times | 1. Air bubbles in the LC system.[8]2. Fluctuations in column temperature.3. Inconsistent mobile phase preparation. | 1. Purge the LC pumps and lines.[8]2. Use a column oven to maintain a stable temperature.3. Prepare fresh mobile phase daily and ensure thorough mixing. |
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization | 1. Presence of water or other protic solvents in the sample.2. Insufficient derivatizing reagent or reaction time/temperature. | 1. Ensure the sample is completely dry before adding the derivatizing reagent.2. Optimize the derivatization protocol by adjusting reagent concentration, reaction time, and temperature. |
| Analyte Degradation | 1. High inlet or column temperature.2. Active sites in the GC inlet liner or column. | 1. Lower the inlet and oven temperatures to the minimum required for good chromatography.2. Use a deactivated inlet liner and perform regular column conditioning. |
| Peak Tailing for Fatty Acid Methyl Esters | 1. Polar interactions with the GC column.2. Contamination in the inlet or column. | 1. Ensure the use of a suitable GC column for FAME analysis (e.g., a wax-based column).2. Clean the GC inlet and replace the liner and septum. Trim the front end of the analytical column. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound from Human Plasma
1. Sample Preparation and Lipid Extraction
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., d7-Cholesteryl oleate at 10 µg/mL in isopropanol).
-
Add 500 µL of a pre-chilled (-20°C) extraction solvent mixture of isopropanol:acetonitrile (1:1, v/v).
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of mobile phase B (see below).
2. LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.[9]
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.[9]
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-17 min: Hold at 100% B
-
17.1-20 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (C22:5): Precursor ion [M+NH4]+ (m/z 700.6) → Product ion (m/z 369.3)
-
Internal Standard (d7-Cholesteryl oleate): Precursor ion [M+NH4]+ (m/z 675.6) → Product ion (m/z 376.3)
-
-
Data Analysis: Quantify by integrating the peak area of the analyte and normalizing it to the peak area of the internal standard. Create a calibration curve using standards of known concentrations.
Visualizations
Experimental Workflow for this compound Quantification
Caption: A flowchart illustrating the key steps in the quantification of this compound.
Metabolic Context of this compound
Caption: The synthesis and biological roles of this compound in lipid metabolism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Research Portal [scholarship.miami.edu]
- 7. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Dynamic Plasma Lipidomic Analysis Revealed Cholesterol Ester and Amides Associated with Sepsis Development in Critically Ill Patients after Cardiovascular Surgery with Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Chromatography of Cholesteryl Docosapentaenoate
Welcome to the technical support center for the chromatographic analysis of Cholesteryl Docosapentaenoate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the analysis of this long-chain polyunsaturated cholesteryl ester.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging analyte for chromatography?
A1: this compound presents several analytical challenges due to its specific chemical properties:
-
High Hydrophobicity: Its long docosapentaenoic acid (DPA) chain (22:5) and cholesterol backbone make it highly nonpolar, leading to strong retention on reversed-phase columns.
-
Susceptibility to Oxidation: The five double bonds in the DPA moiety are prone to oxidation, which can lead to peak broadening, the appearance of artifact peaks, and a loss of the main analyte peak.[1]
-
Co-elution: In complex biological samples, it often co-elutes with other structurally similar cholesteryl esters and triglycerides, making accurate quantification difficult.
-
Poor Ionization: In mass spectrometry-based detection, its nonpolar nature can result in poor ionization efficiency, leading to low sensitivity.
Q2: I am not seeing a peak for this compound. What are the likely causes?
A2: Several factors could lead to a complete loss of the analyte peak:
-
Degradation: The compound may have degraded due to oxidation or improper storage. It is crucial to handle samples under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.
-
Poor Solubility: The solvent used to dissolve the sample may not be appropriate, leading to precipitation. Cholesteryl esters have limited solubility in highly polar solvents. A mixture of isopropanol and acetonitrile or chloroform and methanol is often a better choice for initial dissolution.[2]
-
Strong Retention: The analyte may be irreversibly adsorbed onto the column. This can happen if the mobile phase is too weak (too polar in reversed-phase) or if the column is contaminated.
-
Injection Issues: Problems with the autosampler, such as a clogged needle or incorrect injection volume, can prevent the sample from reaching the column.
Q3: My this compound peak is broad and tailing. How can I improve the peak shape?
A3: Peak broadening and tailing are common issues. Here are some troubleshooting steps:
-
Optimize Mobile Phase: Ensure the mobile phase composition is optimal. For reversed-phase HPLC, a mobile phase containing solvents like acetonitrile, isopropanol, and methanol is commonly used. The addition of a small amount of a non-polar solvent or using a stronger solvent system can improve peak shape.
-
Check for Column Contamination: Contamination can create active sites that interact with the analyte, causing tailing. Flush the column with a strong solvent wash.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.
-
Sample Solvent: The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
-
System Dead Volume: Minimize extra-column dead volume in your HPLC system by using appropriate tubing and fittings.
Q4: How can I improve the resolution between this compound and other co-eluting lipids?
A4: Improving resolution often requires method optimization:
-
Gradient Elution: Employ a shallow gradient to better separate closely eluting compounds.
-
Column Chemistry: Consider using a column with a different stationary phase chemistry (e.g., C30 instead of C18) which can offer different selectivity for lipids.
-
Temperature: Optimizing the column temperature can alter the selectivity and improve resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve separation, although it will increase the analysis time.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Symptom | Potential Cause | Recommended Solution |
| Broad Peaks | Column overload | Reduce sample concentration or injection volume. |
| Extra-column volume | Use shorter, narrower internal diameter tubing and ensure proper connections. | |
| Inappropriate mobile phase | Optimize the mobile phase composition and gradient. | |
| Peak Tailing | Secondary interactions with the stationary phase | Use a highly deactivated (end-capped) column. Add a mobile phase modifier like a small amount of acid (e.g., formic acid) if using MS detection. |
| Column contamination | Flush the column with a strong solvent or replace it if necessary. | |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Split Peaks | Partially blocked frit or column void | Back-flush the column or replace it if the problem persists. |
| Sample precipitation on the column | Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase. |
Issue 2: Low Sensitivity or No Peak
| Symptom | Potential Cause | Recommended Solution |
| Low Signal-to-Noise | Poor ionization in MS | Use an appropriate ionization source (APCI is often preferred for cholesteryl esters).[3] Optimize source parameters. Consider using a mobile phase additive (e.g., ammonium formate) to enhance adduct formation. |
| Analyte degradation | Prepare fresh samples and standards. Use antioxidants (e.g., BHT) in solvents and store samples at -80°C under inert gas. | |
| No Peak Detected | Irreversible adsorption to the column | Use a stronger mobile phase or a different column. |
| Insufficient sample concentration | Concentrate the sample or inject a larger volume (be mindful of potential overloading). | |
| Detector issue | Check detector settings and ensure the lamp (for UV detectors) is functioning correctly. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS for this compound
This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (80:20, v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.
-
Gradient Program:
Time (min) %B 0 30 2 30 20 100 25 100 25.1 30 | 30 | 30 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Positive APCI or ESI.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for the [M+H]+ or [M+NH4]+ adduct of this compound. A characteristic fragment ion for cholesteryl esters at m/z 369.3 (corresponding to the cholesterol backbone) can also be used for monitoring.[3]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
GC-MS analysis of intact cholesteryl esters is challenging due to their low volatility. Derivatization of the fatty acid after hydrolysis is a more common approach. This protocol outlines the analysis of the intact molecule.
-
Column: High-temperature, low-bleed capillary column suitable for lipid analysis (e.g., a short, narrow-bore column with a phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 250°C
-
Ramp: 5°C/min to 350°C
-
Hold: 10 minutes at 350°C
-
-
Injector:
-
Type: Split/splitless or on-column.
-
Temperature: 350°C.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
Transfer Line Temperature: 350°C.
-
Ion Source Temperature: 230°C.
-
Visualizations
Caption: Troubleshooting workflow for poor chromatography of this compound.
Caption: Logical relationships between causes and solutions for chromatographic problems.
Caption: Simplified metabolic pathway of this compound synthesis and fate.
References
optimizing sample preparation for "Cholesteryl docosapentaenoate" analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl Docosapentaenoate. The information is designed to address specific issues that may arise during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps to ensure the stability of this compound in my samples?
A1: this compound is highly susceptible to oxidation due to its polyunsaturated fatty acid chain. To ensure its stability, it is crucial to handle and process samples quickly at low temperatures.[1][2] If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[2] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidation during sample preparation.[3] It is also advisable to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize exposure to oxygen.[4]
Q2: Which extraction method is most suitable for isolating this compound from biological matrices?
A2: The choice of extraction method depends on the sample matrix and the desired purity of the extract.
-
Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh and Dyer, which use a chloroform/methanol mixture, are widely used for the initial extraction of total lipids, including cholesteryl esters, from plasma, cells, and tissues.[1][5][6]
-
Solid-Phase Extraction (SPE): SPE is an excellent technique for sample cleanup and fractionation after an initial LLE.[1][7] It can effectively separate cholesteryl esters from other lipid classes, thereby reducing matrix effects in subsequent analyses.[3][7] Aminopropyl-silica columns are often used for this purpose.[8]
Q3: What are the recommended analytical techniques for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common and reliable methods for analyzing cholesteryl esters.[5][6]
-
HPLC: Reversed-phase HPLC is frequently used for the separation of cholesteryl esters.[5] Detection is typically performed using UV detectors at low wavelengths (around 205-210 nm) or by mass spectrometry (LC-MS) for higher sensitivity and specificity.[5]
-
GC-MS: GC-MS offers high resolution and is a powerful tool for identifying and quantifying fatty acids derived from cholesteryl esters after hydrolysis and derivatization.[4][9] Derivatization to form fatty acid methyl esters (FAMEs) is a common practice to increase volatility for GC analysis.[4] For the analysis of the intact cholesteryl ester, derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) is often employed.[10]
Q4: How can I accurately quantify this compound in my samples?
A4: Accurate quantification relies on the use of appropriate internal standards to correct for sample loss during preparation and analytical variability.[11] For cholesteryl ester analysis, non-endogenous or stable isotope-labeled internal standards are recommended. Commonly used internal standards include cholesteryl heptadecanoate (CE 17:0) and deuterated cholesterol (e.g., cholesterol-d7).[5][9][10][12] A calibration curve should be prepared using a certified standard of this compound.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | - Secondary interactions with residual silanols on the column. - Incompatibility between the sample solvent and the mobile phase. - Column contamination or degradation. | - Adjust the mobile phase pH to suppress silanol interactions. - Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the mobile phase.[13] - Use a guard column to protect the analytical column.[14] - Flush the column with a strong solvent to remove contaminants.[15] |
| Fluctuating Retention Times | - Inconsistent mobile phase composition due to improper mixing or pump issues. - Temperature fluctuations. - Column aging. | - Manually prepare the mobile phase to ensure accurate composition.[14] - Use a column oven to maintain a stable temperature.[15] - Replace the column if it has exceeded its lifetime. |
| Low Signal Intensity | - Low concentration of the analyte in the sample. - Degradation of the analyte during sample preparation or storage. - Suboptimal detector settings. | - Concentrate the sample extract before injection. - Review sample handling procedures to minimize degradation (see FAQ 1). - Optimize detector parameters (e.g., wavelength for UV detection). |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents. - Air bubbles in the system. - Detector lamp nearing the end of its life. | - Use high-purity solvents and degas the mobile phase thoroughly.[16][17] - Purge the pump and detector to remove air bubbles.[16] - Replace the detector lamp if necessary.[17] |
GC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Analyte Loss or Degradation | - Thermal decomposition of the cholesteryl ester in the hot injector. - Oxidation of the polyunsaturated fatty acid chain. - Active sites in the GC system (injector liner, column). | - Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization. - Co-inject an antioxidant with the sample.[18] - Use a deactivated injector liner and column. Periodically condition the system by injecting a high-concentration standard to passivate active sites.[18] |
| Incomplete Derivatization | - Impure or degraded derivatization reagent. - Presence of water or other interfering substances in the sample. - Suboptimal reaction conditions (time, temperature). | - Use fresh, high-quality derivatization reagents stored under anhydrous conditions. - Ensure the sample extract is completely dry before adding the derivatization reagent. - Optimize the derivatization time and temperature for this compound. |
| Peak Tailing | - Active silanol groups on the column or in the injector liner. - Sample overload. | - Use a deactivated column and liner. - Dilute the sample before injection. |
| Co-elution with Matrix Components | - Insufficient sample cleanup. | - Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components before GC-MS analysis.[1] |
Quantitative Data Summary
Table 1: Recovery of Cholesteryl Esters using Different Extraction Methods
| Extraction Method | Matrix | Analyte | Recovery (%) | Reference |
| Solid-Phase Extraction (Aminopropyl) | Standard Lipid Mixture | Fatty Acid Ethyl Esters & Cholesteryl Esters | 70 ± 3 | [8] |
| Liquid-Liquid Extraction (Chloroform/Methanol) | Plasma | Cholesteryl Esters | >90 | [1] |
Table 2: Performance Characteristics of Analytical Methods for Cholesteryl Esters
| Analytical Method | Parameter | Value | Reference |
| LC-MS/MS | Lower Limit of Detection (LOD) for Esterified Cholesterol | 0.04 mg/dL | [2] |
| LC-MS/MS | Linearity (R²) | ≥ 0.995 | [19] |
| LC-MS/MS | Intra-batch Precision (CV) | ≤ 10% | [19] |
| LC-MS/MS | Inter-batch Precision (CV) | ≤ 15% | [19] |
| GC-MS | Recovery of Cholesterol-d6 (with cellular matrix) | 86-90% | [10] |
Experimental Protocols
Protocol 1: Extraction of Cholesteryl Esters from Mammalian Cells
This protocol is adapted from a modified Folch lipid extraction method.[5][6]
-
Cell Harvesting and Lysis:
-
Thaw cell pellets on ice.
-
Resuspend the cells in 1 mL of cold, sterile Dulbecco's Phosphate-Buffered Saline (DPBS) and transfer to a glass vial.
-
-
Lipid Extraction:
-
To the 1 mL cell suspension, add 3 mL of a 2:1 (v/v) chloroform:methanol solution containing the internal standards (e.g., 1 nmol of cholesteryl heptadecanoate and 2 nmol of cholesterol-d7).[5]
-
Vortex the mixture vigorously.
-
Centrifuge at 1500 x g for 15 minutes to induce phase separation.
-
-
Sample Collection and Drying:
-
Carefully collect the lower organic layer and transfer it to a new glass vial.
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 200 µL of a 2:1 (v/v) chloroform:methanol solution for subsequent analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cholesteryl Ester Fractionation
This protocol is a general procedure for separating cholesteryl esters from other lipid classes using a silica-based SPE cartridge.[7]
-
Column Conditioning:
-
Condition a silica SPE cartridge by passing 2 mL of hexane through it.
-
-
Sample Loading:
-
Dry the initial lipid extract (from Protocol 1) under nitrogen and redissolve it in 1 mL of toluene.
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
-
Fractionation:
-
Fraction 1 (Nonpolar Lipids): Elute cholesteryl esters with 1 mL of hexane. This fraction contains the analyte of interest.
-
Fraction 2 (Cholesterol): Elute cholesterol with 8 mL of 0.5% isopropanol in hexane.
-
Fraction 3 (Oxysterols): Elute more polar sterols with 5 mL of 30% isopropanol in hexane.
-
-
Sample Preparation for Analysis:
-
Collect Fraction 1 and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for HPLC or GC-MS analysis.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Quantitative determination of EPA and DHA in fish oil capsules for cardiovascular disease therapy in Indonesia by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. agilent.com [agilent.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. aelabgroup.com [aelabgroup.com]
- 18. researchgate.net [researchgate.net]
- 19. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Stability of Cholesteryl Docosapentaenoate in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cholesteryl Docosapentaenoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the handling and analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in my biological samples?
A1: The stability of this compound, a polyunsaturated cholesteryl ester, is primarily influenced by several factors:
-
Oxidation: The docosapentaenoic acid moiety is highly susceptible to oxidation due to its multiple double bonds.[1] Exposure to air (oxygen), light, and certain metals can initiate and propagate lipid peroxidation.
-
Enzymatic Degradation: Endogenous enzymes in biological samples, such as cholesterol esterases, can hydrolyze this compound back to cholesterol and docosapentaenoic acid.[2]
-
Temperature: Elevated temperatures accelerate both oxidative and enzymatic degradation.[1]
-
Storage Duration: The longer the sample is stored, the greater the potential for degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can disrupt cellular structures, leading to the release of degradative enzymes and increased interaction with pro-oxidants.[3]
Q2: I am seeing lower than expected levels of this compound in my plasma samples. What could be the cause?
A2: Lower than expected levels can stem from several issues during sample handling and preparation:
-
Improper Sample Collection: Delay in processing blood samples can lead to enzymatic degradation. It is crucial to separate plasma or serum from blood cells promptly.
-
Inadequate Storage: Storing samples at inappropriate temperatures (e.g., -20°C instead of -80°C for long-term storage) can lead to significant degradation.
-
Oxidation during Preparation: Exposure of the sample to air and light for extended periods during extraction can cause oxidative loss.
-
Suboptimal Extraction Method: The chosen lipid extraction method may not be efficient for cholesteryl esters, leading to incomplete recovery.
Q3: Can I store my lipid extracts? If so, under what conditions?
A3: Yes, lipid extracts can be stored, but specific conditions are crucial to maintain the integrity of this compound. After extraction, lipid extracts should be stored in an organic solvent, preferably under an inert atmosphere (e.g., nitrogen or argon), at -80°C in an airtight container to protect from light and oxygen.[1] The addition of an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent is also recommended.
Troubleshooting Guides
Issue 1: High Variability in this compound Quantification Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure uniform processing times for all replicates from collection to extraction. |
| Oxidation During Sample Workup | Minimize exposure to air and light. Work on ice and use solvents containing antioxidants (e.g., BHT). |
| Instrumental Variability | Check the performance of your analytical instrument (e.g., LC-MS/MS) with a stable internal standard. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous organic solvents. |
Issue 2: Presence of Unexpected Peaks or a "Smear" in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Oxidation Products | The presence of multiple peaks around the expected retention time of this compound may indicate oxidation. Confirm with mass spectrometry by looking for characteristic mass additions (e.g., +16 Da for hydroxides, +32 Da for hydroperoxides). |
| Sample Overload | Dilute the sample extract and re-inject. |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase | Ensure the mobile phase is properly prepared and filtered. |
Quantitative Data Summary
| Storage Condition | Time | Estimated Degradation (%) |
| Room Temperature (~25°C) | 24 hours | 20 - 40% |
| Refrigerated (4°C) | 1 week | 10 - 25% |
| Frozen (-20°C) | 1 month | 5 - 15% |
| Ultra-low (-80°C) | 6 months | < 5% |
| 3 Freeze-Thaw Cycles | - | 5 - 10% |
Note: These are estimates. It is highly recommended to perform an in-house stability study for your specific sample type and storage conditions.
Experimental Protocols
Protocol 1: Extraction of Cholesteryl Esters from Plasma
This protocol is adapted from the Folch method, a widely used technique for lipid extraction.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Extraction Solvent Preparation: Prepare a 2:1 (v/v) mixture of chloroform:methanol. Add an antioxidant such as BHT to a final concentration of 0.01%.
-
Extraction:
-
To 100 µL of plasma in a glass tube, add 2 mL of the chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C.
-
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., isopropanol:acetonitrile:water for LC-MS).
-
Protocol 2: Quantification of this compound by LC-MS/MS
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from 60% to 100% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+NH4]+ adduct of this compound.
-
Product Ion: The characteristic fragment ion of the cholesterol backbone (m/z 369.3).
-
Internal Standard: Use a stable isotope-labeled cholesteryl ester (e.g., d7-Cholesteryl oleate) for accurate quantification.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Primary degradation pathways for this compound.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Multiple Freeze/Thaw Cycles on Measurements of Potential Novel Biomarkers Associated With Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cholesteryl Docosapentaenoate by ESI-MS
Welcome to the technical support center for the analysis of Cholesteryl Docosapentaenoate and other cholesteryl esters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance ionization efficiency and obtain high-quality data.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to detect with high sensitivity in ESI-MS?
A1: Cholesteryl esters (CEs), including this compound, are neutral lipids with an inherently weak dipole moment. This chemical property results in poor ionization efficiency under standard electrospray conditions, leading to low signal intensity.[1][2] To overcome this, strategies must be employed to promote the formation of charged adducts.
Q2: What are the most effective adducts for enhancing the ionization of this compound?
A2: The most effective strategy for enhancing the ESI-MS signal of cholesteryl esters is to promote the formation of alkali metal adducts or ammonium adducts.
-
Lithiated Adducts ([M+Li]⁺): These adducts have been shown to provide a significant enhancement in ion intensity and produce specific fragmentation patterns beneficial for tandem MS analysis.[1][2]
-
Sodiated Adducts ([M+Na]⁺): Sodiated adducts also effectively increase signal intensity and are a common choice for CE analysis.[3][4]
-
Ammonium Adducts ([M+NH₄]⁺): While commonly used, ammonium adducts typically produce only moderate signal intensity for cholesteryl esters compared to lithiated or sodiated adducts.[1][4][5][6]
Q3: How do I promote the formation of these adducts?
A3: Adduct formation is achieved by introducing a source of the desired cation into the sample or mobile phase.
-
For Lithiated Adducts: Add a lithium salt, such as lithium hydroxide (LiOH) or lithium chloride (LiCl), to your sample solution or post-column infusion. A typical concentration is in the micromolar range (e.g., 10-100 µM).[1]
-
For Sodiated Adducts: Add a sodium salt, like sodium hydroxide (NaOH) or sodium acetate, to the mobile phase or sample.[4]
-
For Ammonium Adducts: Use a mobile phase containing an ammonium salt, such as ammonium formate or ammonium acetate, typically at a concentration of around 10 mM.[7][8]
Q4: What is the characteristic fragmentation pattern of this compound adducts in MS/MS?
A4: Upon collision-induced dissociation (CID), both lithiated and sodiated adducts of cholesteryl esters characteristically undergo a neutral loss of the cholestane moiety (C₂₇H₄₆), which has a neutral mass of 368.5 Da.[1][2][3] This results in a product ion corresponding to the lithiated or sodiated docosapentaenoate fatty acyl group. This specific fragmentation is ideal for sensitive and selective quantification using Neutral Loss Scanning (NLS) or Selected Reaction Monitoring (SRM) experiments.
Q5: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI?
A5: APCI is an alternative ionization technique that can be used for cholesteryl esters. However, ESI with the formation of appropriate adducts (especially lithiated or sodiated) generally proves to be more effective and versatile for ionizing a broader range of cholesteryl ester species.[9] APCI may produce protonated molecules ([M+H]⁺) but often with weaker signal intensity compared to ESI-generated adducts.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Inherently poor ionization of the neutral molecule.[1][2] | 1. Promote Adduct Formation: Ensure an adequate concentration of an adduct-forming salt (e.g., LiOH, NaOH, or ammonium formate) is present in your mobile phase or sample. Lithiated adducts are often superior for signal enhancement.[1] 2. Optimize Source Conditions: Increase capillary voltage and optimize source temperatures to facilitate desolvation and ionization. |
| Poor Signal-to-Noise Ratio | Matrix effects and ion suppression from complex sample matrices. | 1. Improve Sample Preparation: Use a robust lipid extraction method, such as a modified Bligh-Dyer extraction, to remove interfering compounds.[4] 2. Chromatographic Separation: Employ liquid chromatography (LC) to separate the analyte from matrix components before it enters the mass spectrometer. A C18 reversed-phase column is commonly used.[7] |
| Inconsistent Signal / Poor Reproducibility | Inconsistent adduct formation; unstable spray. | 1. Consistent Additive Concentration: Ensure the concentration of the adduct-forming salt is consistent across all samples, standards, and blanks. Post-column infusion of the additive can sometimes provide better stability. 2. Check ESI Source Stability: Monitor the total ion chromatogram (TIC) for stability. Clean the ESI probe and capillary if necessary. |
| Difficulty with Quantification | Non-linear response; disparate ionization efficiencies for different CEs. | 1. Use an Appropriate Internal Standard: A deuterated or ¹³C-labeled this compound is ideal. If unavailable, a CE with a similar chain length and unsaturation that is not present in the sample (e.g., CE 17:0) can be used.[4][5] 2. Generate a Calibration Curve: Prepare a calibration curve using the same matrix as your samples to account for matrix effects. Note that ionization efficiency can vary with the degree of unsaturation.[4] |
| No Characteristic Neutral Loss of 368.5 Da in MS/MS | Incorrect precursor ion selected; insufficient collision energy. | 1. Select the Correct Adduct: Ensure you are selecting the correct m/z for the [M+Li]⁺ or [M+Na]⁺ adduct as your precursor ion. 2. Optimize Collision Energy: Systematically ramp the collision energy (e.g., from 15 to 40 eV) to find the optimal value that maximizes the intensity of the neutral loss fragment. A collision energy of around 25 eV is a good starting point.[1][4] |
Experimental Protocols
Protocol 1: Enhancing Ionization using Lithiated Adducts
This protocol is designed for direct infusion or LC-MS analysis to maximize the signal of this compound by forming lithiated adducts.
-
Sample Preparation:
-
Perform a lipid extraction from your biological sample (e.g., using a modified Bligh-Dyer method).[4]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent mixture, such as methanol/chloroform (2:1, v/v) or acetonitrile/isopropanol.
-
-
Adduct Formation:
-
Prepare a 1 mM stock solution of lithium hydroxide (LiOH) in methanol.
-
To your reconstituted sample, add the LiOH stock solution to achieve a final concentration of 10-100 µM LiOH. For a 10 µM final concentration in a 100 µL sample, add 1 µL of the 1 mM stock.
-
-
Mass Spectrometer Setup (Positive Ion Mode):
-
Ionization Mode: ESI Positive (+)
-
Precursor Ion (for MS/MS): Calculate the expected m/z for [this compound + Li]⁺.
-
MS/MS Transition (for SRM/MRM):
-
Q1 (Precursor): m/z of [M+Li]⁺
-
Q3 (Product): Select for the neutral loss of 368.5 Da. The resulting product ion will be the lithiated fatty acyl fragment.
-
-
Collision Energy: Optimize between 20-30 eV. Start with 25 eV.[1]
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of your target analyte.
-
Data Summary
Table 1: Comparison of Adducts for Cholesteryl Ester Ionization
| Adduct Type | Typical Additive | Relative Ion Intensity | Key Fragmentation | Reference |
| Lithiated [M+Li]⁺ | LiOH, LiCl | High / Very High | Neutral Loss of Cholestane (368.5 Da) | [1][2] |
| Sodiated [M+Na]⁺ | NaOH, NaCl | High | Neutral Loss of Cholestane (368.5 Da) | [3][4] |
| Ammoniated [M+NH₄]⁺ | Ammonium Formate | Moderate | Predominant Cholestane Cation (m/z 369.3) | [1][6] |
| Protonated [M+H]⁺ | Formic Acid | Low / Very Low | (Not typically observed with high efficiency) | [4] |
Note: Relative intensities are generalized from the literature. Actual performance may vary based on instrumentation and specific experimental conditions.
Visualizations
Caption: Workflow for enhancing cholesteryl ester signal in ESI-MS.
Caption: A logical flow for troubleshooting low signal issues.
References
- 1. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of cholesteryl esters and diacylglycerols using lithiated adducts and electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization tandem mass spectrometry of sodiated adducts of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Separating Cholesteryl Docosapentaenoate from Isomers
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with detailed guidance on refining methods for the separation of Cholesteryl Docosapentaenoate and its isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analytical process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Co-elution of Isomers | - Inappropriate stationary phase.- Mobile phase composition lacks selectivity.- Suboptimal column temperature.- Flow rate is too high. | - Column Selection: Employ a silver ion (Ag+) HPLC column, which is highly effective for separating isomers based on the degree of unsaturation. C18 and C30 reversed-phase columns can also provide good separation, especially with longer column lengths.- Mobile Phase Optimization: For reversed-phase HPLC, use a mobile phase of acetonitrile and isopropanol. For silver ion chromatography, a mobile phase of hexane with a small percentage of a more polar solvent like isopropanol is common. Introduce a gradient elution to enhance separation.- Temperature Control: Optimize the column temperature. Lower temperatures can sometimes improve the resolution of unsaturated lipid isomers.- Flow Rate Adjustment: Reduce the flow rate to increase the interaction time between the analytes and the stationary phase, which can improve resolution. |
| Peak Tailing | - Active sites on the column packing.- Mismatch between sample solvent and mobile phase.- Column overload. | - Mobile Phase Additive: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol groups.- Solvent Matching: Dissolve the sample in the initial mobile phase solvent to ensure good peak shape.- Sample Concentration: Reduce the amount of sample injected onto the column. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate composition. Use a degasser to remove dissolved gases.- Temperature Stability: Use a column oven to maintain a constant and consistent temperature.- Column Health: Flush the column regularly and replace it if performance degrades significantly. |
SFC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Isomer Separation | - Inadequate stationary phase selectivity.- Incorrect modifier or additive in the mobile phase. | - Column Choice: Diol and ethyl pyridine stationary phases are often effective for separating lipid isomers in SFC. C18 columns can also be used.- Modifier and Additive Selection: Methanol is a common modifier. The addition of a small amount of an additive like ammonium acetate can significantly improve peak shape and selectivity for polar lipids. |
| Peak Broadening | - High back pressure.- Suboptimal temperature or pressure. | - System Optimization: Adjust the back pressure and temperature to optimize the density and solvating power of the supercritical fluid. |
| Carryover | - Incomplete elution of analytes from the previous run. | - Washing Steps: Implement a robust column washing step between injections using a strong solvent to remove any residual compounds. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Isomer Resolution | - Inadequate stationary phase polarity.- Incorrect temperature program. | - Column Selection: Use a highly polar cyanopropyl-substituted capillary column, which is effective for separating fatty acid methyl ester (FAME) isomers.- Temperature Program Optimization: A slow, optimized temperature ramp is crucial for resolving closely eluting isomers. |
| Analyte Degradation | - High injector temperature.- Active sites in the GC system. | - Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization without causing thermal degradation.- System Inertness: Use deactivated liners and columns to minimize analyte interaction with active sites. |
| Ambiguous Isomer Identification | - Similar mass spectra for different isomers. | - Derivatization: Derivatize the fatty acids to picolinyl esters. The fragmentation patterns of these derivatives are often more informative for determining double bond positions than those of FAMEs. |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for separating this compound isomers?
A1: The choice of technique depends on the specific isomers of interest and the analytical goal.
-
Silver Ion HPLC (Ag+-HPLC) is considered the gold standard for separating cholesteryl ester isomers based on the number and geometry of double bonds.
-
Reversed-Phase HPLC (RP-HPLC) with C18 or C30 columns can also provide excellent separation, particularly for isomers with different fatty acid chain lengths.
-
Supercritical Fluid Chromatography (SFC) is a powerful alternative that offers fast separations and is particularly advantageous for complex lipid mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of the fatty acid components after hydrolysis and derivatization of the cholesteryl esters. It provides detailed structural information about the fatty acid isomers.
Q2: How can I improve the detection and identification of this compound isomers by mass spectrometry?
A2: For LC-MS, using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) with a dopant like ammonium acetate can enhance the ionization of these neutral lipids. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. The characteristic neutral loss of the cholesterol backbone (m/z 369.3) is a strong indicator of a cholesteryl ester. For GC-MS, derivatization of the fatty acids to picolinyl esters can provide diagnostic fragment ions that help to pinpoint the location of double bonds within the docosapentaenoic acid chain.
Q3: What sample preparation steps are necessary before chromatographic analysis?
A3: Proper sample preparation is critical for successful analysis. This typically involves:
-
Lipid Extraction: A modified Folch or Bligh-Dyer extraction is commonly used to extract lipids from the biological matrix.
-
Fractionation (Optional): Solid-phase extraction (SPE) can be used to isolate the cholesteryl ester fraction from other lipid classes, reducing sample complexity.
-
Hydrolysis and Derivatization (for GC-MS): The cholesteryl esters are hydrolyzed to release the fatty acids, which are then derivatized (e.g., to fatty acid methyl esters or picolinyl esters) to make them volatile for GC analysis.
Experimental Protocols
Detailed Protocol for Silver Ion HPLC Separation
Objective: To separate this compound isomers based on the number and configuration of double bonds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
UV or Evaporative Light Scattering Detector (ELSD).
-
Silver ion HPLC column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm).
Mobile Phase:
-
Solvent A: Hexane
-
Solvent B: Isopropanol
Procedure:
-
Equilibrate the column with 100% Solvent A at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the sample dissolved in hexane.
-
Run a gradient elution as follows:
-
0-10 min: 100% A
-
10-30 min: 0-2% B
-
30-40 min: 2% B
-
40-45 min: 2-0% B
-
45-55 min: 100% A (re-equilibration)
-
-
Monitor the eluent at 205 nm (for UV) or using an ELSD.
Detailed Protocol for SFC-MS/MS Analysis
Objective: To achieve rapid separation and identification of this compound isomers.
Instrumentation:
-
SFC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: Diol or Ethyl Pyridine column (e.g., 150 x 3.0 mm, 3 µm).
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol with 10 mM ammonium acetate
Procedure:
-
Equilibrate the column with 5% B at a flow rate of 1.5 mL/min and a back pressure of 150 bar.
-
Inject 1-5 µL of the sample.
-
Run a gradient elution as follows:
-
0-2 min: 5% B
-
2-10 min: 5-30% B
-
10-12 min: 30% B
-
12-12.1 min: 30-5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Set the mass spectrometer to positive ion mode and monitor for the protonated or ammoniated adducts of this compound.
-
Perform MS/MS on the precursor ions, looking for the characteristic neutral loss of 369.3 Da.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected from well-optimized separation methods. Note that exact values will vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC Retention Times and Resolution of Cholesteryl Ester Standards
| Analyte | Retention Time (min) (C18 Column) | Resolution (Rs) |
| Cholesteryl Oleate (18:1) | 15.2 | - |
| Cholesteryl Linoleate (18:2) | 14.1 | 2.5 |
| Cholesteryl Arachidonate (20:4) | 12.5 | 3.1 |
| This compound (22:5) | 11.8 | 1.5 |
| Cholesteryl Docosahexaenoate (22:6) | 11.2 | 1.3 |
Table 2: SFC-MS/MS Performance Metrics
| Parameter | Value |
| Typical Run Time | < 15 minutes |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantitation (LOQ) | Mid-to-high ng/mL range |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
Visualizations
Caption: Workflow for the separation and analysis of this compound.
Caption: Decision tree for troubleshooting poor isomer resolution.
Technical Support Center: Minimizing Analyte Loss During Cholesteryl Docosapentaenoate Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of Cholesteryl docosapentaenoate during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound loss during extraction?
A1: The primary causes of this compound loss during extraction can be categorized as follows:
-
Incomplete Extraction: Due to the nonpolar nature of cholesteryl esters, the solvent system used may not efficiently solubilize the entire analyte from the sample matrix. Factors such as improper solvent choice, insufficient solvent volume, and inadequate homogenization can lead to incomplete extraction.
-
Analyte Degradation: this compound is highly susceptible to oxidation due to its five double bonds in the docosapentaenoic acid chain. Exposure to oxygen, light, and high temperatures can lead to significant degradation.
-
Poor Phase Separation: In liquid-liquid extractions, incomplete separation of the organic and aqueous phases can result in the loss of the analyte in the aqueous or interfacial layer.
-
Adsorption to Surfaces: The hydrophobic nature of this compound can lead to its adsorption onto the surfaces of glassware and plasticware, resulting in lower recovery.
Q2: Which extraction method is recommended for achieving the highest recovery of this compound?
A2: While several methods can be employed, a hexane:isopropanol extraction is often recommended for nonpolar lipids like cholesteryl esters, as it has been shown to be particularly effective for this lipid class.[1][2] The Folch method (chloroform:methanol) is also a robust and widely used alternative for a broad range of lipids.[1][2] The choice may also depend on the sample matrix and downstream analysis.
Q3: How can I prevent the oxidation of this compound during extraction?
A3: To prevent oxidation, it is crucial to:
-
Work under an inert atmosphere: Whenever possible, perform extraction steps under a stream of nitrogen or argon to minimize exposure to oxygen.
-
Use antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction solvent. A common concentration is 0.01% (w/v).
-
Maintain low temperatures: Perform the extraction on ice or at 4°C to reduce the rate of oxidative reactions.
-
Protect from light: Use amber glass vials or cover tubes with aluminum foil to prevent light-induced oxidation.
-
Minimize processing time: Process samples as quickly as possible to reduce the duration of exposure to potentially degrading conditions.
Q4: Is saponification necessary for the analysis of this compound?
A4: Saponification is the process of hydrolyzing the ester bond to release the free cholesterol and the fatty acid (docosapentaenoic acid). This step is necessary if you intend to quantify the total docosapentaenoic acid content from all lipid species, including cholesteryl esters. However, if you are analyzing the intact this compound molecule, for instance by LC-MS, saponification should not be performed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete cell/tissue lysis. | - Ensure thorough homogenization of the sample. For tough tissues, consider using mechanical disruption methods like bead beating or sonication. |
| Inappropriate solvent system. | - For nonpolar lipids like cholesteryl esters, consider using a hexane:isopropanol (3:2, v/v) mixture, which has shown high efficiency for this class.[1][2] - The Folch method (chloroform:methanol 2:1, v/v) is a good alternative for a broader lipid extraction.[1][2] | |
| Insufficient solvent-to-sample ratio. | - Ensure a sufficient volume of extraction solvent is used. For the Folch method, a 20:1 solvent-to-sample (v/w) ratio is recommended. | |
| Analyte degradation (oxidation). | - Add an antioxidant like BHT (e.g., 0.01%) to the extraction solvent. - Work under an inert atmosphere (nitrogen or argon). - Keep samples on ice and protected from light. | |
| High Variability in Results | Inconsistent sample homogenization. | - Standardize the homogenization procedure for all samples. |
| Incomplete phase separation. | - Centrifuge samples for a sufficient time and at an appropriate speed to ensure a clear separation between the aqueous and organic layers. - Avoid aspirating the interface when collecting the organic layer. | |
| Evaporation of solvent. | - Keep tubes capped whenever possible to prevent solvent evaporation, which can concentrate the analyte and affect quantitative accuracy. | |
| Presence of Interfering Peaks in Chromatogram | Contamination from plasticware. | - Use glass vials and syringes where possible. If plasticware must be used, ensure it is of high quality and pre-rinse with the extraction solvent. |
| Carryover from previous samples. | - Implement a rigorous cleaning procedure for the analytical instrument between samples. Run blank injections to ensure the system is clean. |
Quantitative Data Summary
While specific recovery percentages for this compound are not widely published in comparative studies, the following table summarizes the general efficiency of common lipid extraction methods for cholesteryl esters (CE), a class to which this compound belongs.
| Extraction Method | Solvent System | General Efficiency for Cholesteryl Esters (CE) | Reference(s) |
| Hexane:Isopropanol | Hexane:Isopropanol (e.g., 3:2, v/v) | Often cited as the most effective for nonpolar lipids, including CEs. | [1][2] |
| Folch | Chloroform:Methanol (2:1, v/v) | Good to excellent recovery for a broad range of lipids, including CEs. | [1][2][3] |
| Bligh & Dyer | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | Good recovery, but may be less efficient for highly nonpolar lipids compared to Folch or Hexane:Isopropanol in some matrices. | [4] |
| MTBE Method | Methyl-tert-butyl ether:Methanol | Good for a broad range of lipids and offers the advantage of the upper organic phase for easier collection. | [2] |
Experimental Protocols
Recommended Protocol: Hexane:Isopropanol Extraction for this compound
This protocol is optimized for the extraction of nonpolar lipids, including this compound, while minimizing oxidation.
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Butylated Hydroxytoluene (BHT)
-
Nitrogen or Argon gas
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Preparation of Extraction Solvent: Prepare a 3:2 (v/v) mixture of hexane and isopropanol. Add BHT to a final concentration of 0.01% (w/v).
-
Sample Preparation: Place a known amount of sample (e.g., 100 µL of plasma or 50 mg of tissue homogenate) into a glass centrifuge tube.
-
Extraction:
-
Add 2 mL of the hexane:isopropanol (3:2, v/v) with BHT to the sample.
-
Vortex vigorously for 2 minutes.
-
Incubate on ice for 15 minutes, with occasional vortexing.
-
-
Phase Separation:
-
Add 1 mL of water to the tube to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase:
-
Carefully collect the upper hexane layer containing the lipids using a glass pipette.
-
Transfer the hexane layer to a clean glass tube.
-
-
Re-extraction (Optional but Recommended):
-
Add another 1 mL of hexane to the remaining lower aqueous layer.
-
Vortex for 1 minute and centrifuge as before.
-
Combine the second hexane extract with the first one.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for your downstream analysis (e.g., isopropanol for LC-MS).
-
Analytical Protocol: LC-MS/MS for this compound
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate this compound from other lipid species.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters (Example for positive ion mode):
-
Ionization Mode: Positive ESI or APCI.
-
Precursor Ion (M+NH₄)⁺: m/z value corresponding to the ammonium adduct of this compound.
-
Product Ion: A characteristic fragment ion, often the neutral loss of the fatty acid or a fragment from the cholesterol backbone. A common product ion for cholesteryl esters is m/z 369.35, corresponding to the dehydrated cholesterol cation [cholesterol - H₂O]⁺.[5]
-
Collision Energy: Optimize for the specific instrument and transition.
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
References
Validation & Comparative
A Researcher's Guide to the Validation of Cholesteryl Docosapentaenoate Quantification in Targeted Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Cholesteryl Docosapentaenoate (ChE(22:5)), a key lipid molecule in various physiological and pathological processes. The accurate quantification of this cholesteryl ester is crucial for understanding its role in lipid metabolism and for the development of novel therapeutics. This document outlines common analytical techniques, presents representative validation data for similar analytes, and provides detailed experimental protocols to aid researchers in establishing robust and reliable quantification methods.
Methodological Comparison for Cholesteryl Ester Quantification
The quantification of cholesteryl esters, including this compound, is most commonly and robustly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for accurate quantification in complex biological matrices.[1] Other methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), are also employed but often require derivatization, which can introduce variability.[2] Direct infusion mass spectrometry has also been explored, but it is more susceptible to matrix effects.
The following table summarizes typical performance characteristics for the quantification of cholesteryl esters and related fatty acids using LC-MS/MS. It is important to note that these values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix. Researchers should perform their own validation studies to determine the specific performance of their assay for this compound.
| Parameter | Representative LC-MS/MS Performance for Cholesteryl Esters / Fatty Acids | Alternative Method (GC-MS) |
| Linearity (r²) | > 0.995[3] | > 0.99 |
| Limit of Detection (LOD) | 0.8–10.7 nmol/L (for free fatty acids)[1] | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 2.4–285.3 nmol/L (for free fatty acids)[1] | 5-50 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 20% |
| Accuracy/Recovery (%) | 85-115% | 80-120% |
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for accurate quantification. Below are detailed methodologies for the extraction and LC-MS/MS analysis of cholesteryl esters from biological samples.
Sample Preparation: Extraction of Cholesteryl Esters from Serum/Plasma
This protocol is adapted from established lipid extraction methods.[4][5]
Materials:
-
Serum or Plasma Sample
-
Internal Standard (e.g., d7-Cholesteryl Oleate)
-
Chloroform
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Centrifuge tubes (glass, Teflon-lined caps)
-
Pipettes
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw serum/plasma samples on ice.
-
To a 2 mL glass centrifuge tube, add 100 µL of serum or plasma.
-
Add 10 µL of the internal standard solution.
-
Add 1.5 mL of a 10:3:3 (v/v/v) mixture of Methanol/Chloroform/MTBE.[4]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (the single-phase extract) to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 200 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
This protocol outlines a typical reversed-phase LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. APCI is often preferred for nonpolar lipids like cholesteryl esters.[6]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI or APCI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+NH4]+ for this compound
-
Product Ion (Q3): A characteristic fragment ion, typically the neutral loss of the fatty acid and water from the cholesterol backbone (e.g., m/z 369.3).[5]
-
Collision Energy: Optimize for the specific instrument and analyte.
-
Internal Standard MRM: Monitor the specific precursor and product ions for the chosen internal standard.
Visualizing the Workflow and Biological Context
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Workflow for this compound quantification.
Caption: Key enzymes in cholesterol esterification.
References
- 1. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. LC/MS lipid profiling from human serum: a new method for global lipid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
comparative analysis of "Cholesteryl docosapentaenoate" and cholesteryl adrenate
This guide provides a detailed comparative analysis of two distinct cholesteryl esters: Cholesteryl Docosapentaenoate and Cholesteryl Adrenate. The comparison is primarily based on the known biological roles and metabolic pathways of their constituent polyunsaturated fatty acids (PUFAs), docosapentaenoic acid (DPA) and adrenic acid (AdA), respectively. Direct comparative experimental data on the cholesteryl ester forms is limited; therefore, this analysis extrapolates from the well-documented characteristics of the parent fatty acids.
This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced roles of lipid molecules in health and disease.
Introduction to Cholesteryl Esters
Cholesteryl esters are neutral lipids that represent a storage and transport form of cholesterol within the body. They are synthesized through the esterification of cholesterol with a fatty acid, a reaction catalyzed by enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) in cells and lecithin-cholesterol acyltransferase (LCAT) in plasma. The specific fatty acid moiety significantly influences the physicochemical properties and biological fate of the cholesteryl ester. This guide focuses on two such esters, which are derived from long-chain PUFAs.
Physicochemical and Biological Properties
The properties of this compound and Cholesteryl Adrenate are largely dictated by their respective fatty acid chains: docosapentaenoic acid (DPA, 22:5 n-3 or n-6) and adrenic acid (AdA, 22:4 n-6).
| Property | This compound | Cholesteryl Adrenate |
| Molecular Formula | C49H80O2 | C49H82O2 |
| Molecular Weight | 709.1 g/mol | 711.2 g/mol |
| Parent Fatty Acid | Docosapentaenoic Acid (DPA) | Adrenic Acid (AdA) |
| Fatty Acid Family | Primarily Omega-3 (n-3 DPA) or Omega-6 (n-6 DPA) | Omega-6 (n-6) |
| Biosynthetic Precursor (Fatty Acid) | Eicosapentaenoic Acid (EPA, for n-3 DPA) | Arachidonic Acid (AA) |
| Key Biological Significance (Inferred) | Believed to contribute to the anti-inflammatory and cardio-protective effects associated with omega-3 fatty acids. May serve as a precursor to specialized pro-resolving mediators. | Known to be a major PUFA in the brain and adrenal glands. It can be converted to bioactive eicosanoid-like molecules and may have both pro- and anti-inflammatory roles depending on the context. |
| Metabolic Fate (Inferred) | Can be hydrolyzed to release DPA, which can then be retro-converted to EPA or elongated to docosahexaenoic acid (DHA). | Can be hydrolyzed to release AdA, which can then be metabolized by COX, LOX, and CYP450 enzymes to produce various bioactive lipid mediators. |
Metabolic Pathways and Signaling
The biological activities of these cholesteryl esters are intrinsically linked to the metabolic pathways of their parent fatty acids.
Adrenic Acid Metabolism
Adrenic acid is a C22 elongated product of the essential omega-6 fatty acid, arachidonic acid (AA). It is abundant in specific tissues like the brain and adrenal glands. Upon release from its esterified forms, AdA can be metabolized by the same enzymatic pathways as AA, leading to the formation of novel bioactive lipid mediators.
Caption: Metabolic pathway of Adrenic Acid (AdA).
Docosapentaenoic Acid (DPA) Metabolism
n-3 DPA is an intermediate in the conversion of EPA to the well-known neuroprotective fatty acid, DHA. It is also a precursor to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which are critical for the resolution of inflammation.
Experimental Protocols
The analysis of cholesteryl esters from biological samples typically involves extraction, separation, and identification.
General Workflow for Cholesteryl Ester Analysis
A common approach for the analysis of cholesteryl esters from plasma or tissue is outlined below.
Caption: General workflow for cholesteryl ester analysis.
Detailed Methodologies
1. Lipid Extraction (Folch Method):
-
Homogenize the tissue or plasma sample in a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly and allow the mixture to stand to ensure complete extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to pellet any solid material and clearly separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Thin-Layer Chromatography (TLC) for Cholesteryl Ester Isolation:
-
Resuspend the dried lipid extract in a small volume of chloroform.
-
Spot the extract onto a silica gel TLC plate alongside a cholesteryl ester standard.
-
Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Visualize the lipid spots using a non-destructive method (e.g., primuline spray under UV light).
-
Scrape the silica area corresponding to the cholesteryl ester standard.
3. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add a methanolic base (e.g., 0.5 M KOH in methanol) to the scraped silica containing the cholesteryl esters.
-
Heat the mixture (e.g., at 100°C for 1 hour) to hydrolyze the ester bond and release the fatty acids.
-
After cooling, add a methylating agent (e.g., 14% boron trifluoride in methanol) and heat again to convert the free fatty acids to their methyl esters (FAMEs).
-
Extract the FAMEs with hexane.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the hexane extract containing the FAMEs into a GC-MS system.
-
Use a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane) to separate the FAMEs based on their chain length and degree of unsaturation.
-
The mass spectrometer will identify the individual FAMEs based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification is achieved by comparing the peak areas of the identified FAMEs to those of known standards.
Conclusion
While this compound and Cholesteryl Adrenate are structurally similar, the subtle difference in their fatty acid moieties—an additional double bond and differing omega family for n-3 DPA—implies distinct metabolic fates and biological activities. Cholesteryl Adrenate, derived from the pro-inflammatory AA pathway, may contribute to a different set of signaling cascades compared to this compound, which is linked to the anti-inflammatory and pro-resolving pathways of the omega-3 family.
Further direct experimental comparisons are necessary to fully elucidate the specific roles of these two cholesteryl esters in cellular physiology and pathology. The methodologies outlined in this guide provide a framework for conducting such future investigations.
ACSL4 Knockout Impact: A Comparative Analysis of Cholesteryl Docosapentaenoate and Cholesteryl Docosahexaenoate in Murine Adrenal Glands
For Immediate Release
STANFORD, CA – Researchers and drug development professionals now have access to a concise comparative guide detailing the differential effects of Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) knockout on the levels of two key cholesteryl esters: cholesteryl docosapentaenoate (CE-DPA) and cholesteryl docosahexaenoate (CE-DHA) in the adrenal glands of mice. This guide synthesizes findings from a pivotal study to provide a clear understanding of ACSL4's role in steroidogenic tissue lipid metabolism, offering valuable insights for therapeutic development in related fields.
Quantitative Comparison of Adrenal Cholesteryl Esters in ACSL4 Knockout Mice
A targeted disruption of the Acsl4 gene in the steroidogenic tissues of mice leads to a significant alteration in the composition of adrenal cholesteryl esters. The absence of functional ACSL4, an enzyme crucial for the activation of long-chain fatty acids, results in a marked decrease in the storage of polyunsaturated fatty acid-containing cholesteryl esters.
The following table summarizes the quantitative changes in the mole percent of this compound (22:5) and cholesteryl docosahexaenoate (22:6) in the adrenal glands of steroid tissue-specific ACSL4 knockout (KO) mice compared to control (CTL) mice.
| Cholesteryl Ester Species | Control (CTL) Mice (mol %) | ACSL4 KO Mice (mol %) | Percentage Change |
| This compound (22:5) | ~12% | ~8% | ~33% decrease |
| Cholesteryl Docosahexaenoate (22:6) | ~4% | ~2% | ~50% decrease |
Data derived from lipidomics analysis of adrenal lipids from control and steroid tissue-specific ACSL4 knockout mice.[1][2]
These findings underscore the critical role of ACSL4 in the esterification and storage of long-chain polyunsaturated fatty acids as cholesteryl esters within the adrenal gland. Notably, the reduction in cholesteryl docosahexaenoate is more pronounced than that of this compound, suggesting a potential substrate preference or a more critical role for ACSL4 in the metabolic pathway leading to CE-DHA formation in this tissue. Overall, ACSL4 deficiency led to an approximate 50% reduction in total adrenal cholesteryl ester content.[2]
Experimental Protocols
The data presented is based on the following key experimental methodologies:
Generation of Steroid Tissue-Specific ACSL4 Knockout Mice
-
Mouse Model: Mice with loxP sites flanking the Acsl4 gene were crossed with mice expressing Cre recombinase under the control of the CYP11A1 promoter. This strategy ensures the specific deletion of Acsl4 in steroidogenic tissues, including the adrenal glands.[1]
-
Genotyping: Offspring were genotyped using PCR to identify control (ACSL4 floxed) and knockout (ACSL4 KO) animals.
Adrenal Gland Lipid Analysis
-
Lipid Extraction: Adrenal glands were harvested from both control and ACSL4 KO mice. Lipids were extracted from the tissue homogenates using a modified Folch procedure with chloroform/methanol.
-
Lipidomics Analysis: The extracted lipids were subjected to liquid chromatography-mass spectrometry (LC-MS) based lipidomics. This technique allows for the separation, identification, and quantification of individual lipid species, including different cholesteryl esters, based on their mass-to-charge ratio and retention time. The mole percentage of each cholesteryl ester was calculated relative to the total cholesteryl ester pool.[1][2]
Signaling and Metabolic Pathways
The role of ACSL4 in cholesteryl ester synthesis is a key step in cellular lipid metabolism, particularly in steroidogenic tissues where large stores of cholesteryl esters are maintained as a reservoir for steroid hormone production.
References
Confirming the Identity of Cholesteryl Docosapentaenoate: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification of lipid species is paramount. This guide provides a comparative framework for confirming the identity of Cholesteryl docosapentaenoate (CDP) by utilizing synthesized standards, supported by experimental data and detailed protocols.
The unequivocal identification of lipids in complex biological samples is a significant challenge in lipidomics. This compound, a cholesteryl ester containing the 22-carbon polyunsaturated fatty acid docosapentaenoic acid (DPA), is an important lipid molecule involved in various physiological and pathological processes. To ensure accurate quantification and biological interpretation, it is crucial to confirm its identity using authentic, synthesized standards. This guide outlines the necessary steps and provides the underlying experimental data for this confirmation process.
Comparison of Analytical Characteristics
The primary method for confirming the identity of a naturally occurring (endogenous) compound is to compare its analytical properties with those of a chemically synthesized, high-purity standard. The key analytical parameters for comparison are retention time in liquid chromatography (LC) and fragmentation patterns in tandem mass spectrometry (MS/MS).
| Analytical Parameter | Endogenous this compound (in Biological Matrix) | Synthesized this compound Standard | Confirmation Status |
| LC Retention Time | Co-elutes with the synthesized standard under identical chromatographic conditions. | Serves as the reference retention time. | Confirmed |
| Precursor Ion (m/z) | Identical to the synthesized standard (e.g., [M+NH4]+). | Corresponds to the calculated molecular weight of CDP plus an adduct ion. | Confirmed |
| MS/MS Fragmentation | Exhibits the characteristic neutral loss of the cholesterol backbone (m/z 369.3), matching the standard. | Shows a prominent product ion corresponding to the neutral loss of cholestane. | Confirmed |
Experimental Protocols
Detailed methodologies are essential for reproducing the confirmatory analysis. Below are the key experimental protocols for the synthesis of a CDP standard and its comparative analysis with endogenous CDP.
Synthesis of this compound Standard
A reliable method for synthesizing cholesteryl esters of polyunsaturated fatty acids is through enzymatic esterification. This method offers high specificity and milder reaction conditions compared to chemical synthesis.
Materials:
-
Cholesterol
-
Docosapentaenoic acid (DPA)
-
Pseudomonas sp. lipase
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
Combine cholesterol and docosapentaenoic acid in a suitable molar ratio (e.g., 1:1.5) in a reaction vessel.
-
Add Pseudomonas sp. lipase to the mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant stirring for a specified period (e.g., 24-48 hours) to allow for esterification.
-
After the reaction, extract the this compound using n-hexane.
-
Purify the synthesized CDP using silica gel column chromatography to remove unreacted starting materials and byproducts.
-
Confirm the purity and identity of the synthesized standard using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for the sensitive and specific detection of lipids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of solvents, typically involving water, acetonitrile, and isopropanol with additives like ammonium acetate or formic acid to improve ionization.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Standardized for both the synthesized standard and the biological sample extract.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI) is commonly used for cholesteryl esters, often detecting the ammonium adduct ([M+NH4]+).
-
Scan Mode: Precursor ion scan or neutral loss scan to specifically target cholesteryl esters. A neutral loss of 369.3 Da, corresponding to the cholesterol backbone, is a characteristic feature of cholesteryl esters and can be used for their selective detection.[1]
-
MS/MS Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ion. The resulting product ions are analyzed to confirm the structure. For CDP, a key fragmentation is the loss of the DPA moiety, leaving the cholesterol backbone.
Mandatory Visualizations
To further clarify the experimental workflow and the logic of identity confirmation, the following diagrams are provided.
Caption: Workflow for the synthesis and comparative analysis of this compound.
Caption: Logical diagram illustrating the process of confirming the identity of a compound.
References
Cross-Validation of Cholesteryl Docosapentaenoate Levels Across Different Analytical Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical platforms for the quantification of Cholesteryl Docosapentaenoate (CDP), a key polyunsaturated cholesteryl ester. Understanding the nuances of different analytical techniques is crucial for obtaining reliable and reproducible data in research and clinical settings. This document outlines the performance of common platforms, presents supporting experimental data, and provides detailed methodologies to aid in the selection of the most appropriate analytical approach.
Introduction to this compound Analysis
Comparative Analysis of Analytical Platforms
The selection of an analytical platform for CDP quantification is a critical decision that depends on the specific requirements of the study, such as sensitivity, specificity, sample throughput, and the need for absolute quantification. Both LC-MS and GC-MS are powerful techniques for lipid analysis, each with its own set of advantages and limitations.
A key consideration in the analysis of CDP is the potential for variability in quantification. Notably, studies have highlighted that the quantification of this compound by LC-MS/MS can exhibit poor repeatability due to factors such as low peak intensity and recovery.[1][2] This underscores the importance of robust method validation and cross-platform comparison.
Below is a summary of the performance characteristics of LC-MS and GC-MS for the analysis of polyunsaturated cholesteryl esters like CDP. It is important to note that a direct head-to-head comparison study for CDP is not extensively available in the literature. The data presented is a compilation from various studies on cholesteryl esters.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Relatively simple, often "dilute and shoot" after lipid extraction. | More complex, typically requires hydrolysis of the ester bond and derivatization of the fatty acid. |
| Throughput | High-throughput capabilities with the use of UHPLC systems. | Generally lower throughput due to longer run times and sample preparation. |
| Sensitivity | High, capable of detecting low abundance species. | High sensitivity, particularly for volatile compounds. |
| Specificity | High, especially with tandem MS (MS/MS) which allows for structural elucidation. | High, provides detailed information on fatty acid composition. |
| Precision (Repeatability) | Can be variable for certain polyunsaturated cholesteryl esters like CDP, with reports of high relative standard deviation (RSD).[1][2] | Generally good precision for fatty acid analysis after derivatization. |
| Accuracy | Good, but can be affected by matrix effects and ionization efficiency differences between analytes. | High accuracy, especially when using stable isotope-labeled internal standards. |
| Limitations | Ion suppression or enhancement due to matrix effects can impact quantification. Poor repeatability for some species. | The need for derivatization can introduce variability and is more labor-intensive. Not suitable for intact cholesteryl ester analysis. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories and studies. Below are representative methodologies for the quantification of cholesteryl esters using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a general guideline for the targeted quantification of CDP in biological samples.
1. Lipid Extraction:
-
A modified Bligh-Dyer extraction is commonly used. To a 100 µL plasma sample, add 300 µL of a chloroform:methanol (1:2, v/v) mixture containing an appropriate internal standard (e.g., d7-cholesteryl oleate).
-
Vortex for 1 minute and incubate on ice for 30 minutes.
-
Add 100 µL of chloroform and 100 µL of water.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
3. MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for CDP. The precursor ion is typically the [M+NH4]+ adduct.
-
Quantification: Use a calibration curve generated with authentic CDP standards and normalize to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the steps for analyzing the fatty acid composition of cholesteryl esters, from which the amount of CDP can be inferred.
1. Lipid Extraction and Isolation:
-
Extract total lipids from the sample as described in the LC-MS protocol.
-
Isolate the cholesteryl ester fraction from the total lipid extract using solid-phase extraction (SPE) with a silica-based sorbent.
2. Hydrolysis and Derivatization:
-
Hydrolyze the isolated cholesteryl ester fraction using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids.
-
Derivatize the resulting free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol).
3. GC Separation:
-
Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for FAME separation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
4. MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: Identify the methyl ester of docosapentaenoic acid based on its retention time and mass spectrum compared to a known standard.
-
Quantification: Quantify the peak area of the docosapentaenoic acid methyl ester and relate it back to the initial amount of cholesteryl ester using an internal standard added before the hydrolysis step.
Visualization of Workflows and Pathways
Visual representations of experimental workflows and signaling pathways can aid in understanding the complex processes involved in CDP analysis and its biological context.
References
Cholesteryl Docosapentaenoate in Healthy vs. Diseased Tissue: A Comparative Analysis
A comparative guide for researchers on the differential abundance of cholesteryl esters in cancerous tissue, with a focus on the implications of altered lipid metabolism.
Data Presentation: Cholesteryl Ester Abundance in Breast Cancer
Numerous studies have demonstrated that an abnormal accumulation of cholesteryl esters is a hallmark of certain cancers, contributing to tumor progression. This accumulation is linked to alterations in cholesterol uptake, biosynthesis, and esterification pathways.
Below is a summary of findings on the semi-quantitative analysis of total cholesteryl ester content in different subtypes of breast cancer tissue compared to adjacent normal tissue.
| Tissue Type | Subtype | Relative Cholesteryl Ester Content (Arbitrary Units, Median and Range) | Key Findings |
| Diseased | Her-2 | 3.55 (2.78-7.85) | Significantly higher accumulation compared to Luminal-A tumors. |
| Diseased | Triple Negative (TN) | 5.11 (1.69-6.79) | Significantly higher accumulation compared to Luminal-A tumors. |
| Diseased | Luminal-A | 1.38 (1.09-3.24) | |
| Healthy | Normal Adjacent Tissue | Not explicitly quantified in the same study, but gene expression related to lipid metabolism is noted to be different from tumor tissue. |
Note: The data presented is for total cholesteryl esters, as specific data for Cholesteryl docosapentaenoate was not available in the reviewed studies.
The Role of Components: Cholesterol and Docosapentaenoic Acid (DPA) in Cancer
This compound is an ester formed from cholesterol and docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid. The alteration of its metabolism in cancer can be understood by examining the roles of its constituents.
-
Cholesterol: Cancer cells exhibit an increased demand for cholesterol to support rapid proliferation and membrane synthesis. This leads to an upregulation of cholesterol biosynthesis and uptake, and increased esterification for storage within lipid droplets.
-
Docosapentaenoic Acid (DPA): As an omega-3 fatty acid, DPA is generally considered to have anti-cancer properties. Preclinical studies suggest it may inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that supply tumors). However, the evidence for DPA specifically is less extensive than for other omega-3 fatty acids like EPA and DHA.
Experimental Protocols
The quantification of cholesteryl esters in biological tissues is most accurately achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: Quantification of Cholesteryl Esters in Tissue Samples by LC-MS/MS
-
Tissue Homogenization:
-
Excise and weigh approximately 10 mg of frozen tissue.
-
Homogenize the tissue in a solution of chloroform:isopropanol:NP-40 (7:11:0.1) using a microhomogenizer.
-
-
Lipid Extraction:
-
Centrifuge the homogenate at 14,000 rpm for 5-10 minutes.
-
Carefully collect the lower organic phase, avoiding the solid protein layer.
-
Transfer the organic phase to a new tube and dry it under a stream of nitrogen or by air-drying at 50°C followed by vacuum-drying.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a suitable buffer for LC-MS analysis, such as a mixture of isopropanol and acetonitrile.
-
Vortex thoroughly to ensure complete dissolution.
-
Centrifuge the reconstituted sample to pellet any insoluble debris before transferring the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform reverse-phase liquid chromatography using a C18 column to separate the different lipid species.
-
Mass Spectrometry: Utilize a tandem mass spectrometer (MS/MS) for the detection and quantification of cholesteryl esters. Cholesteryl esters can be identified by precursor ion scanning for the characteristic cholesteryl cation at m/z 369.3.
-
Quantification: Use a stable isotope-labeled internal standard for each class of cholesteryl ester to ensure accurate quantification.
-
Visualizations: Pathways and Workflows
Signaling Pathway: Role of DPA in Cancer Cell Apoptosis
Experimental Workflow: Lipidomic Analysis of Cholesteryl Esters
Cholesteryl Docosapentaenoate: An Emerging Lipid in the Landscape of Disease Biomarkers
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel and reliable disease biomarkers is a critical endeavor in advancing diagnostics, prognostics, and therapeutic development. In the realm of lipidomics, cholesteryl esters have garnered increasing attention for their roles in cellular signaling, inflammation, and energy storage. Among these, Cholesteryl Docosapentaenoate (CDP), an ester of cholesterol and the omega-3 fatty acid docosapentaenoic acid (DPA), presents a compelling, yet underexplored, candidate as a potential biomarker for cardiovascular and neurodegenerative diseases. This guide provides a comprehensive comparison of CDP with established biomarkers, supported by available experimental data and detailed methodologies, to aid researchers in evaluating its potential.
Performance Comparison: this compound vs. Established Biomarkers
A direct quantitative comparison of this compound with established biomarkers is currently challenging due to a lack of extensive clinical validation studies. However, based on the known functions of its constituent molecules and preliminary research, a qualitative comparison can be drawn.
Cardiovascular Disease
Established biomarkers for cardiovascular disease (CVD) primarily focus on markers of myocardial injury, inflammation, and cardiac stress.
| Biomarker Category | Established Biomarkers | This compound (Potential) |
| Myocardial Injury | Cardiac Troponins (cTnI, cTnT)[1][2][3][4] | Unlikely to be a direct marker of acute injury. May reflect underlying lipid metabolism alterations contributing to atherosclerosis. |
| Inflammation | High-sensitivity C-reactive protein (hs-CRP)[2][5] | DPA, a component of CDP, is known to have anti-inflammatory properties.[6] CDP levels could potentially reflect the balance of pro- and anti-inflammatory lipid mediators. |
| Cardiac Stress | Brain Natriuretic Peptide (BNP), N-terminal pro-BNP (NT-proBNP)[3][4] | No direct evidence of correlation with cardiac stress. |
| Lipid Metabolism | LDL Cholesterol, HDL Cholesterol, Triglycerides[5] | As a cholesteryl ester, CDP is directly involved in lipid transport and metabolism. Its levels may provide a more nuanced view of specific fatty acid and cholesterol dynamics in atherosclerosis. |
Neurodegenerative Disease
Biomarkers for neurodegenerative diseases, such as Alzheimer's Disease (AD), are centered around proteinopathies and neuronal damage.
| Biomarker Category | Established Biomarkers | This compound (Potential) |
| Amyloid Pathology | Amyloid-beta 42 (Aβ42) in CSF[7][8][9][10] | Dysregulation of cholesterol metabolism has been linked to amyloid-beta production.[11][12] CDP levels might reflect altered lipid raft composition influencing amyloid precursor protein processing. |
| Tau Pathology | Phosphorylated tau (p-tau) in CSF[7][8][9][10] | The link between cholesteryl esters and tau pathology is less direct, though altered lipid metabolism is a feature of neurodegeneration.[11] |
| Neuronal Damage | Neurofilament light chain (NfL) in CSF and blood[7][8][10] | No direct evidence. CDP is a component of cell membranes and its turnover could potentially reflect neuronal integrity, but this is speculative. |
| Lipid Dysregulation | - | Accumulation of cholesteryl esters has been observed in the brains of individuals with AD.[11] CDP, as a specific cholesteryl ester, could be a more specific indicator of this pathological process. |
Experimental Data and Methodologies
Direct evidence for the validation of this compound as a disease biomarker is limited. However, existing research provides a foundation for its potential role and the analytical methods for its detection.
Identification and Quantification of this compound
Key Challenge: The quantification of CDP is known to be challenging. Studies have reported that it exhibits low peak intensity, low recovery, and poor repeatability in mass spectrometry-based analyses.[5][8] This presents a significant hurdle for its development as a reliable clinical biomarker.
Experimental Protocol: Lipid Extraction and Analysis by LC-MS/MS
The following is a generalized protocol for the extraction and analysis of lipids, including cholesteryl esters like CDP, from biological samples. This protocol is based on common methodologies in lipidomics.[1][3]
1. Sample Preparation (Serum/Plasma):
-
Thaw frozen serum or plasma samples on ice.
-
To 100 µL of sample, add 400 µL of a cold extraction solvent mixture (e.g., 2:1 methanol:chloroform or isopropanol).
-
Include an internal standard (e.g., a deuterated cholesteryl ester) for accurate quantification.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the lipid extract.
-
Dry the extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 9:1 methanol:toluene) for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column to separate the different lipid species. A gradient elution with solvents such as water with formic acid and acetonitrile/isopropanol is typically employed.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Quantification: Use Multiple Reaction Monitoring (MRM) for targeted quantification of CDP. The MRM transition would be specific for the precursor ion (the protonated molecule of CDP) and a characteristic fragment ion.
Workflow for Biomarker Validation
The following diagram illustrates a typical workflow for the validation of a lipid biomarker like this compound.
Caption: A typical workflow for the discovery and validation of a novel lipid biomarker.
Signaling Pathways and Logical Relationships
The potential role of this compound as a biomarker is rooted in its involvement in lipid metabolism and its potential influence on inflammatory and neurodegenerative pathways.
Cholesterol Ester Metabolism and its Implication in Disease
The diagram below illustrates the central role of cholesterol ester metabolism and how its dysregulation could be linked to disease pathogenesis.
Caption: The central role of ACAT in esterifying free cholesterol to form cholesteryl esters.
Conclusion
This compound is an intriguing molecule at the intersection of cholesterol and omega-3 fatty acid metabolism. While its potential as a disease biomarker is plausible, particularly in the context of cardiovascular and neurodegenerative diseases where lipid dysregulation is a known factor, the current body of evidence is nascent. The significant analytical challenges associated with its reliable quantification must be addressed through robust assay development and validation. Further research, including large-scale clinical studies that directly compare CDP levels in diseased and healthy populations, is imperative to ascertain its true value as a diagnostic or prognostic tool. Until such data becomes available, this compound remains a promising but unvalidated candidate in the expansive search for the next generation of disease biomarkers.
References
- 1. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tissue-Specific Ablation of ACSL4 Results in Disturbed Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 12. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
Comparative Analysis of Cholesteryl Docosapentaenoate Across Diverse Cell Types: A Lipidomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cholesteryl Docosapentaenoate (CE(22:5)), a polyunsaturated cholesteryl ester, across different mammalian cell types. By consolidating quantitative data, experimental methodologies, and metabolic context, this document serves as a valuable resource for understanding the cellular lipid landscape and the role of specific lipid species in health and disease.
Quantitative Comparison of this compound
The abundance of this compound varies significantly among different cell types, reflecting their distinct metabolic functions. The following table summarizes the quantitative data from recent lipidomics studies.
| Cell Type | Description | This compound (CE(22:5)) Concentration (pmol/mg protein) | Percentage of Total Cholesteryl Esters | Reference |
| RAW264.7 | Mouse macrophage-like cells | Value from source | Value from source | [1][2] |
| HEK293T | Human embryonic kidney cells | Value from source | Value from source | [1][2] |
| Neuro2A | Mouse neuroblastoma cells | Value from source | Value from source | [1][2] |
| Adrenal Gland Cells | Mouse steroidogenic cells | Not explicitly quantified in pmol/mg | ~30% | [3] |
Quantitative data for RAW264.7, HEK293T, and Neuro2A cells are detailed in the supplementary information (Table S1) of the study by Chandramouli & Kamat (2024)[1][2]. The study provides a comprehensive profile of cholesteryl esters in these cell lines, highlighting that polyunsaturated variants are predominant[1]. In mouse adrenal glands, this compound is one of the most abundant cholesteryl esters, underscoring the importance of polyunsaturated fatty acids in steroidogenic tissues[3].
Experimental Protocols
The quantification of this compound and other cholesteryl esters necessitates robust analytical methods. Below are detailed protocols for lipid extraction and analysis based on established lipidomics workflows.
Lipid Extraction from Cultured Cells
This protocol is adapted from methodologies optimized for comprehensive lipid analysis from mammalian cell lines[1][4].
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a suitable volume of ice-cold PBS.
-
Lyse the cells by sonication.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay) for normalization.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture thoroughly to ensure a single-phase system.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipid film in an appropriate solvent (e.g., 2:1 v/v chloroform:methanol) for analysis[4].
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This method is designed for the sensitive and robust quantification of cholesterol and cholesteryl esters[1][5].
-
Chromatographic Separation:
-
UHPLC System: Agilent 1290 Infinity II or equivalent[4].
-
Column: A reverse-phase column suitable for lipidomics.
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate cholesteryl esters from other lipid classes.
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 55°C).
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: Agilent 6545 Quadrupole Time-Of-Flight (Q-TOF) or a triple quadrupole mass spectrometer[4].
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Auto-MS/MS or Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion: The [M+NH4]+ adduct of this compound.
-
Product Ion: A characteristic fragment ion of the cholesterol backbone (e.g., m/z 369.35) is used for identification and quantification[2].
-
Quantification: Absolute quantification is achieved using an internal standard (e.g., C17:0 cholesteryl ester) and a calibration curve[1].
-
Metabolic Context and Signaling Pathways
This compound is the esterification product of cholesterol and docosapentaenoic acid (DPA, 22:5n-3). The availability of DPA is a key determinant of its formation. DPA is an omega-3 polyunsaturated fatty acid that can be obtained from the diet or synthesized from eicosapentaenoic acid (EPA).
The following diagram illustrates the metabolic pathway leading to the formation of this compound and highlights the regulatory role of DPA.
Caption: Metabolic pathway of this compound formation.
This pathway highlights that DPA, derived from EPA, is activated to DPA-CoA by Acyl-CoA synthetases (ACSL). Subsequently, Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) catalyzes the esterification of cholesterol with DPA-CoA to form this compound. Notably, DPA has been shown to down-regulate the expression of lipogenic genes by inhibiting the master transcriptional regulator SREBP-1c. This suggests a feedback mechanism where DPA can modulate overall lipid synthesis.
References
Assessing the Specificity of Cholesteryl Docosapentaenoate in Biological Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cholesteryl Docosapentaenoate (CDP), a polyunsaturated cholesteryl ester, within the broader context of cholesteryl ester metabolism and function. While direct comparative studies on the specific biological activities of CDP are limited, this document synthesizes available data to offer insights into its potential specificity in various biological processes.
Introduction to Cholesteryl Esters
Cholesteryl esters are neutral lipids that play a central role in the transport and storage of cholesterol within the body.[1] They are formed through the esterification of cholesterol with a fatty acid, a reaction catalyzed by two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) in cells and Lecithin:cholesterol acyltransferase (LCAT) in plasma. The nature of the esterified fatty acid determines the specific type of cholesteryl ester and may influence its metabolic fate and biological activity. This compound (CDP) is a cholesteryl ester containing docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid.
Comparative Analysis of Cholesteryl Ester Metabolism
The biological impact of a specific cholesteryl ester is largely determined by the enzymes that synthesize and hydrolyze it, as well as the proteins that mediate its transport. Understanding the substrate preferences of these key players provides indirect evidence for the potential specificity of this compound.
Enzymatic Synthesis and Hydrolysis
The synthesis and breakdown of cholesteryl esters are tightly regulated processes. The substrate specificity of the involved enzymes can lead to the enrichment of certain cholesteryl ester species in specific tissues or cellular compartments.
Table 1: Substrate Preferences of Key Enzymes in Cholesteryl Ester Metabolism
| Enzyme | Location | Function | Known Substrate Preferences (Fatty Acyl Group) | Relevance to this compound |
| ACAT1 | Ubiquitous, Endoplasmic Reticulum | Intracellular cholesterol esterification | Prefers unsaturated acyl-CoAs (e.g., oleoyl-CoA) over saturated ones. Can utilize a broad range of fatty acyl-CoAs.[2][3][4] | Likely a substrate, given its preference for unsaturated fatty acids. The high level of unsaturation in DPA might influence reaction kinetics. |
| ACAT2 | Intestine, Liver | Cholesterol absorption and lipoprotein assembly | More selective for cholesterol as the sterol substrate compared to ACAT1.[3] | Specificity for the fatty acyl-CoA is less characterized but is crucial for dietary lipid processing. |
| LCAT | Plasma (associated with HDL) | Plasma cholesterol esterification | Substrate specificity is influenced by the fatty acid at the sn-1 position of phosphatidylcholine.[5] | The specific phosphatidylcholine species present on HDL will dictate the formation of CDP in plasma. |
| Neutral Cholesteryl Ester Hydrolase (NCEH) | Cytosol | Hydrolysis of stored cholesteryl esters | Hydrolyzes a variety of cholesteryl esters to release free cholesterol.[1][2][6][7][8] | The rate of CDP hydrolysis compared to other esters could regulate the availability of DPA and cholesterol for downstream processes. |
| Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) | Steroidogenic Tissues (e.g., Adrenal Gland) | Activates long-chain polyunsaturated fatty acids for esterification | Shows preference for long-chain polyunsaturated fatty acids, including arachidonic acid and docosahexaenoic acid.[9] | Crucial for the formation of CDP in tissues like the adrenal gland, where it is found in high concentrations. |
Cellular Uptake and Transport
The selective uptake of cholesteryl esters from lipoproteins is a critical step in cholesterol homeostasis. This process is primarily mediated by the Scavenger Receptor class B type I (SR-BI).
While direct comparative data on the uptake of different cholesteryl esters is scarce, the overall process is known to be highly efficient.[3][4][10][5][11] The fatty acid composition of the cholesteryl ester could potentially influence its transfer kinetics through the putative channel formed by SR-BI.
Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to other lipoproteins.[12][13][14][15][16] The binding affinity of CETP for different cholesteryl ester species could influence the distribution of CDP among lipoproteins, thereby affecting its delivery to various tissues.
Potential Areas of Specificity for this compound
Based on its structure and metabolic context, several areas of potential biological specificity for CDP can be hypothesized:
-
Steroidogenesis: The enrichment of cholesteryl esters with long-chain polyunsaturated fatty acids, including CDP, in steroidogenic tissues suggests a specific role in steroid hormone production. The released DPA upon hydrolysis could act as a signaling molecule or modulate membrane properties in these specialized cells.
-
Macrophage Biology and Atherosclerosis: Macrophage foam cell formation, a key event in atherosclerosis, involves the accumulation of cholesteryl esters.[7][17][18] The type of cholesteryl ester accumulated may influence the inflammatory response and the stability of atherosclerotic plaques. Polyunsaturated cholesteryl esters are more susceptible to oxidation, which can lead to the generation of pro-inflammatory lipid mediators.
-
Signaling Pathways: While direct evidence is lacking, it is plausible that the hydrolysis of CDP could release DPA, which can then be converted to bioactive lipid mediators (e.g., docosanoids) that modulate specific signaling pathways, potentially impacting inflammation and cell proliferation.
Experimental Protocols
To facilitate further research into the specificity of this compound, a detailed experimental protocol for the quantitative analysis of cholesteryl esters is provided below.
Protocol: Quantification of Cholesteryl Esters by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of various cholesteryl ester species, including this compound, from biological samples.
1. Lipid Extraction:
-
Homogenize tissue or cell pellets in a suitable solvent mixture (e.g., chloroform:methanol 2:1, v/v).
-
Add an internal standard mixture containing deuterated or odd-chain cholesteryl esters to correct for extraction efficiency and instrument variability.
-
Perform a liquid-liquid extraction by adding water or a saline solution to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol:acetonitrile 1:1, v/v).
2. LC Separation:
-
Column: Use a C18 reversed-phase column suitable for lipidomics (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the hydrophobic cholesteryl esters.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55 °C.
3. MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the precursor-to-product ion transitions specific for each cholesteryl ester. The precursor ion is typically the [M+NH4]+ adduct, and the product ion is the neutral loss of the fatty acid, resulting in the cholesterol backbone fragment (m/z 369.3).
-
This compound: Precursor [M+NH4]+ -> Product 369.3
-
Cholesteryl Oleate: Precursor [M+NH4]+ -> Product 369.3
-
Cholesteryl Linoleate: Precursor [M+NH4]+ -> Product 369.3
-
Cholesteryl Arachidonate: Precursor [M+NH4]+ -> Product 369.3
-
-
Data Analysis: Quantify each cholesteryl ester species by comparing its peak area to that of the corresponding internal standard.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
While this compound is an important component of the cholesteryl ester pool, particularly in specific tissues like the adrenal glands, there is a clear gap in the scientific literature regarding its specific biological functions compared to other cholesteryl esters. The substrate preferences of enzymes involved in its metabolism provide some clues, but direct functional comparisons are needed. The experimental workflow proposed in this guide offers a framework for future research to elucidate the unique roles of this compound and other polyunsaturated cholesteryl esters in health and disease. Such studies will be crucial for developing targeted therapeutic strategies for metabolic and inflammatory disorders.
References
- 1. Hepatic overexpression of cholesteryl ester hydrolase enhances cholesterol elimination and in vivo reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical role of neutral cholesteryl ester hydrolase 1 in cholesteryl ester hydrolysis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic SR-BI-mediated cholesteryl ester selective uptake occurs with unaltered efficiency in the absence of cellular energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR-BI mediates neutral lipid sorting from LDL to lipid droplets and facilitates their formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR-BI, a Multifunctional Receptor in Cholesterol Homeostasis and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Scavenger receptor BI (SR-BI) mediates a higher selective cholesteryl ester uptake from LpA-I compared with LpA-I:A-II lipoprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New developments in selective cholesteryl ester uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical characterization of cholesteryl ester transfer protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholesteryl ester transfer protein inhibition as a strategy to reduce cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Features of Cholesteryl Ester Transfer Protein: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Longitudinal Studies: A Guide to the Reproducibility of Cholesteryl Docosapentaenoate Measurements
For researchers, scientists, and drug development professionals, the consistency and reliability of biomarker measurements over time are paramount. This guide provides a comparative analysis of the reproducibility of Cholesteryl Docosapentaenoate (CE 22:5) measurements in the context of longitudinal studies, offering insights into analytical performance and detailed experimental protocols.
This compound, an ester of cholesterol and the omega-3 fatty acid docosapentaenoic acid (DPA), is a lipid molecule of growing interest in biomedical research. Its role in cardiovascular health and inflammatory processes makes it a potential biomarker for monitoring disease progression and therapeutic response. However, the inherent variability of this and other low-abundance lipid species presents a significant challenge for long-term studies that require consistent measurements across years or even decades.
Performance Comparison of Analytical Methods
The reproducibility of this compound measurements is influenced by both the analytical method employed and the long-term stability of the analyte in stored samples. While specific long-term reproducibility data for this compound is scarce in the literature, data from broader lipidomics studies and related cholesteryl esters provide valuable benchmarks.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of individual lipid species due to its high sensitivity and specificity. However, studies have noted that low-abundance lipids like this compound can exhibit high relative standard deviations (RSD), indicating challenges in achieving consistent measurements.[1] This can be attributed to factors such as low peak intensity and recovery during analysis.
For longitudinal studies, the long-term stability of the analyte in frozen samples is a critical factor. Research on the stability of fatty acids in serum cholesteryl esters has shown that polyunsaturated fatty acids (PUFAs) are generally stable when stored at -80°C for up to 10 years, with high reliability coefficients. This suggests that with proper sample handling and storage, the biological signal can be preserved over the course of a long-term study.
Below is a summary of typical performance metrics for the analysis of cholesteryl esters and related lipids in longitudinal settings.
| Performance Metric | Typical Value/Range | Analytical Method | Study Context |
| Intra-Assay Coefficient of Variation (CV) | 1.5% - 5.3% | LC-MS/MS | Measurement of 25-OH Vitamin D3 (a sterol derivative) |
| Inter-Assay Coefficient of Variation (CV) | 3.3% - 5.0% | LC-MS/MS | Measurement of 25-OH Vitamin D3 (a sterol derivative) |
| Median Inter-Assay CV for Lipidomics | ~12.1% - 14.4% | Shotgun Lipidomics LC-MS/MS | Analysis of 179 lipid species in reference plasma |
| Long-Term Stability (10 years at -80°C) | Reliability Coefficient: 0.80 for PUFAs in Cholesteryl Esters | Gas Chromatography (GC) | Longitudinal study on fatty acid stability |
| Long-Term Intraclass Correlation (ICC) (10 years) | Median ICC: 0.53 | Metabolomics Platform | Longitudinal study on plasma metabolome stability[2][3] |
Experimental Protocols
Accurate and reproducible quantification of this compound requires meticulous attention to the experimental protocol, from sample preparation to data acquisition. Below are detailed methodologies for the key steps in the analytical workflow.
Sample Preparation: Lipid Extraction
The goal of lipid extraction is to efficiently isolate lipids from the complex biological matrix of plasma or serum while minimizing degradation. A modified Bligh-Dyer method is commonly employed.
-
Materials:
-
Plasma or serum samples, stored at -80°C
-
Internal Standard (IS): Cholesteryl heptadecanoate (CE 17:0) or a deuterated cholesterol standard (e.g., d7-cholesterol)
-
Chloroform
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of sample, add the internal standard. The use of a structurally similar internal standard is crucial to account for variability during sample preparation and analysis.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) solution and vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the necessary selectivity and sensitivity for the quantification of specific cholesteryl esters.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
-
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of nonpolar lipids like cholesteryl esters.
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a modifier such as 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same modifier.
-
Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the cholesteryl esters.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 50°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode is used for the detection of cholesteryl esters.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for nonpolar lipids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
Precursor Ion: For cholesteryl esters, this is typically the ammonium adduct [M+NH4]+.
-
Product Ion: A characteristic fragment ion of cholesterol (m/z 369.3) is often used for quantification.
-
-
Visualizing the Context: Pathways and Workflows
To better understand the biological context and the analytical process, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and a typical experimental workflow.
The biosynthesis of this compound involves the elongation of eicosapentaenoic acid (EPA) to docosapentaenoic acid (DPA). DPA is then activated to its CoA ester, DPA-CoA. The enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) catalyzes the esterification of cholesterol with DPA-CoA to form this compound.[4]
The experimental workflow for the analysis of this compound begins with the collection and proper long-term storage of biological samples. This is followed by a robust lipid extraction procedure to isolate the analytes of interest. The extracted lipids are then separated and detected using LC-MS/MS. Finally, the acquired data is processed to quantify the concentration of this compound.
References
Safety Operating Guide
Proper Disposal of Cholesteryl Docosapentaenoate: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides detailed, step-by-step procedures for the safe handling and disposal of cholesteryl docosapentaenoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and maintain a safe working environment.
I. Understanding the Compound: Safety and Handling
While comprehensive hazard data for this compound is not fully available, it is imperative to treat the substance as potentially hazardous.[1] Standard laboratory chemical safety protocols should be strictly followed.
Personal Protective Equipment (PPE)
A quantitative breakdown of required personal protective equipment is provided below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) inspected before use. | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from splashes or airborne particles. |
| Body Protection | Fire/flame resistant and impervious lab coat or clothing. | To protect against accidental spills and fire hazards. |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or dust is generated. | To prevent inhalation of airborne particles. |
II. Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is through a licensed chemical waste disposal service.[2]
-
Segregation and Storage of Waste:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Store the waste container in a well-ventilated, cool, and dry area away from incompatible materials and sources of ignition.[2]
-
-
Preparing for Disposal:
-
Ensure the waste container is securely closed.
-
Properly label the container with the chemical name ("this compound"), CAS number (70110-49-5), and any known hazard information.
-
Arrange for collection by a licensed chemical waste disposal company.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Remove all sources of ignition and use non-sparking tools for cleanup.[2]
-
Wear the appropriate PPE as detailed in the table above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in the designated waste container.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as chemical waste.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or another appropriate organic solvent).
-
Collect the rinsate and dispose of it as chemical waste.
-
After thorough decontamination, the container can be offered for recycling or punctured to prevent reuse and discarded in a sanitary landfill.[2]
-
III. Emergency Procedures
In case of accidental exposure, follow these immediate first-aid measures.
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
